3-Isopropylbenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYDVLHBIPMKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595951 | |
| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-85-4 | |
| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Isopropylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible synthetic pathway for 3-isopropylbenzene-1,2-diamine, a valuable diamine intermediate in various research and development applications. The synthesis is presented as a three-step process, commencing with the formation of cumene, followed by dinitration, and concluding with a reduction to the target diamine. This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of this synthesis.
Overall Synthesis Pathway
The proposed synthesis of this compound is a multi-step process involving Friedel-Crafts alkylation, aromatic nitration, and subsequent reduction of the nitro groups.
Caption: Proposed three-step synthesis of this compound.
Step 1: Friedel-Crafts Alkylation of Benzene to Cumene
The initial step involves the synthesis of cumene (isopropylbenzene) via the Friedel-Crafts alkylation of benzene with isopropyl alcohol, using sulfuric acid as a catalyst.
Experimental Protocol
-
To a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 50 g of benzene.
-
Prepare a mixture of 13 g of isopropyl alcohol and 80% sulfuric acid. The weight ratio of benzene to isopropyl oil (a mixture containing isopropyl alcohol) to catalyst is approximately 1:0.25:4.25.[1]
-
Maintain the reaction temperature at 50°C with vigorous stirring.[1]
-
The reaction is carried out for a contact time of 140 minutes.[1]
-
After the reaction is complete, cool the mixture to 20°C.
-
Separate the organic layer and wash it with a 5% sodium carbonate solution, followed by water, and then dry it over anhydrous magnesium sulfate.
-
The unreacted benzene can be removed by distillation at atmospheric pressure.
-
The product, cumene, is then purified by distillation at 152-158°C.[1]
Quantitative Data
| Parameter | Value | Reference |
| Benzene to Isopropyl Alcohol Ratio (by weight) | 1 : 0.26 | [1] |
| Catalyst | 80% Sulfuric Acid | [1] |
| Reaction Temperature | 50°C | [1] |
| Reaction Time | 140 minutes | [1] |
| Yield of Cumene | up to 91.5% | [1] |
Step 2: Dinitration of Cumene
This step involves the dinitration of cumene to form a mixture of dinitro-isopropylbenzene isomers. It is important to note that the desired 2,3-dinitro isomer is expected to be a minor product due to the ortho-para directing effect of the isopropyl group.
Experimental Protocol
-
In a three-necked flask, dissolve 1,3,5-triisopropylbenzene (as a model substrate) in a saturated aliphatic hydrocarbon.
-
Prepare a nitrating acid mixture of nitric acid and sulfuric acid.
-
Add the nitrating acid dropwise to the solution of the isopropylbenzene derivative while maintaining the temperature between 20 and 30°C.
-
After the addition is complete, continue stirring at room temperature for 24 hours.
-
Isolate the product by filtration, centrifugation, or decantation.
-
Wash the product with water and benzene.
-
The crude product is a mixture of dinitrocumene isomers.
Note on Isomer Separation: The separation of the 2,3-dinitro-isopropylbenzene isomer from the other isomers (e.g., 2,4- and 2,6-isomers) is a significant challenge. A potential method involves treating the isomer mixture with an aqueous alkali-metal sulfite solution at a temperature between 50 and 80°C, which may selectively dissolve the undesired isomers.[2] Alternatively, fractional crystallization or column chromatography may be employed, though these methods can be difficult and may result in low yields of the desired isomer.
Quantitative Data for a Model Dinitration
| Parameter | Value |
| Substrate | 1,3,5-Triisopropylbenzene (306 parts) |
| Solvent | Saturated Aliphatic Hydrocarbon (1100 parts) |
| Nitrating Acid | HNO₃ (227 parts) in H₂SO₄ (441 parts) |
| Reaction Temperature | 20-30°C |
| Reaction Time | 24 hours |
| Yield of Dinitro Product | 96.7% (crude mixture) |
Step 3: Catalytic Hydrogenation of 2,3-Dinitro-isopropylbenzene
The final step is the reduction of the nitro groups of 2,3-dinitro-isopropylbenzene to form the target diamine, this compound. This is achieved through catalytic hydrogenation.
Experimental Workflow
Caption: Workflow for the catalytic hydrogenation of 2,3-dinitro-isopropylbenzene.
Experimental Protocol (Adapted from Dinitrotoluene Hydrogenation)
-
In a high-pressure autoclave, place the 2,3-dinitro-isopropylbenzene, an aliphatic alcohol solvent (e.g., methanol), and a hydrogenation catalyst such as platinum on carbon (Pt/C) or Raney nickel.[3][4]
-
The catalyst loading is typically between 0.1 to 25 percent by weight of the dinitrotoluene.[3]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to a pressure of 1.0-2.5 MPa (10-25 bar).[5]
-
Heat the reaction mixture to a temperature of 80-120°C with vigorous stirring.[5]
-
Maintain the reaction until the hydrogen uptake ceases, indicating the completion of the reduction.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent.[6]
Quantitative Data (Based on Dinitrotoluene Reduction)
| Parameter | Value | Reference |
| Catalyst | Platinum on Carbon (Pt/C) | [5] |
| Catalyst Loading | 0.1 - 0.5% (by weight of DNT) | [5] |
| Hydrogen Pressure | 1.0 - 2.5 MPa | [5] |
| Reaction Temperature | 80 - 120°C | [5] |
| Solvent | Aliphatic Alcohol | [3] |
| Expected Yield | High (based on analogous reactions) |
This guide provides a comprehensive overview of a potential synthetic route to this compound. Researchers should be aware of the challenges associated with the separation of dinitro-isomers and optimize the reaction conditions for each step to achieve the desired product purity and yield.
References
- 1. SU622801A1 - Method of obtaining cumol - Google Patents [patents.google.com]
- 2. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]
- 3. US3935264A - Hydrogenation of dinitrotoluene to toluene diamine - Google Patents [patents.google.com]
- 4. US8609899B2 - Process for preparing toluenediamine by hydrogenation of dinitrotoluene - Google Patents [patents.google.com]
- 5. CN104098475A - Device and method for producing diaminotoluene (TDA) by continuous liquid phase catalysis hydrogenation reduction of dinitrotoluene (DNT) - Google Patents [patents.google.com]
- 6. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-Isopropylbenzene-1,2-diamine: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a predictive overview of the spectroscopic data for 3-Isopropylbenzene-1,2-diamine (CAS No. 112121-85-4; Molecular Formula: C₉H₁₄N₂). Due to the limited availability of published experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups. This guide is intended to assist researchers in the identification and characterization of this compound and related molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and typical values for similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the protons of the isopropyl group.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.5 | Multiplet | 3H |
| Amine NH₂ | 3.0 - 5.0 | Broad Singlet | 4H |
| Isopropyl CH | 2.8 - 3.5 | Septet | 1H |
| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | 6H |
Note: The chemical shift of the amine protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may also be subject to exchange with D₂O.
1.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display signals for the aromatic carbons and the carbons of the isopropyl substituent. The electron-donating amino groups will influence the chemical shifts of the aromatic carbons.[1][2]
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-isopropyl | 135 - 145 |
| Aromatic CH | 110 - 130 |
| Isopropyl CH | 25 - 35 |
| Isopropyl CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and isopropyl groups, and C=C stretches of the aromatic ring.[3][4]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| N-H (Amine) | 3300 - 3500 | Medium | Two bands for symmetric and asymmetric stretching of the primary amine.[3] |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Aromatic C-H stretching.[5] |
| C-H (Aliphatic) | 2850 - 2970 | Medium to Strong | C-H stretching of the isopropyl group. |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Aromatic ring skeletal vibrations.[5] |
| C-N (Aromatic Amine) | 1250 - 1350 | Medium to Strong | C-N stretching.[3] |
| N-H (Amine) | 1580 - 1650 | Medium | N-H bending (scissoring).[3] |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (150.22 g/mol ). The fragmentation pattern will likely be influenced by the presence of the amine and isopropyl groups.
| m/z | Predicted Fragment | Description |
| 150 | [M]⁺ | Molecular ion |
| 135 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 133 | [M - NH₃]⁺ | Loss of ammonia.[6] |
| 118 | [M - CH₃ - NH₃]⁺ | Subsequent loss of ammonia after methyl group loss. |
| 106 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
Note: The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio, in accordance with the nitrogen rule.[7]
Experimental Protocols
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
IR Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method : Electron Ionization (EI) is a common method for generating fragment ions. Electrospray Ionization (ESI) may also be used, which would likely show a prominent [M+H]⁺ peak at m/z 151.[6]
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 7. Video: Mass Spectrometry of Amines [jove.com]
Physical and chemical properties of 3-Isopropylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylbenzene-1,2-diamine, an aromatic amine with the molecular formula C₉H₁₄N₂, serves as a valuable building block in synthetic organic chemistry. Its ortho-diamine functionality makes it a key precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and common reactions.
Core Physical and Chemical Properties
While specific experimental data for this compound is not widely available in public literature, the following table summarizes its fundamental properties based on supplier information and computational predictions.
| Property | Value | Source |
| IUPAC Name | 3-(propan-2-yl)benzene-1,2-diamine | N/A |
| Synonyms | 3-Isopropyl-1,2-phenylenediamine, 3-isopropyl-o-phenylenediamine | [1] |
| CAS Number | 112121-85-4 | [1][2][3] |
| Molecular Formula | C₉H₁₄N₂ | [1][2][3] |
| Molecular Weight | 150.22 g/mol | [1][3] |
| Appearance | Not specified (likely a solid, similar to other phenylenediamines) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis of this compound
A general and common method for the synthesis of ortho-phenylenediamines involves the reduction of the corresponding ortho-dinitrobenzene or ortho-nitroaniline. The following is a plausible synthetic pathway for this compound.
Caption: General synthetic route to this compound.
Experimental Protocol: A General Approach for the Reduction of a Dinitro Aromatic Compound
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
1-Isopropyl-2,3-dinitrobenzene (starting material)
-
Ethanol or Acetic Acid (solvent)
-
Palladium on carbon (Pd/C, 10%) or Tin (Sn) granules
-
Concentrated Hydrochloric Acid (HCl) (if using Sn)
-
Sodium bicarbonate or Sodium hydroxide solution (for neutralization)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
Catalytic Hydrogenation (Method A):
-
In a round-bottom flask, dissolve the 1-isopropyl-2,3-dinitrobenzene in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product.
-
-
Reduction with Tin and Hydrochloric Acid (Method B):
-
To a round-bottom flask containing the 1-isopropyl-2,3-dinitrobenzene, add an excess of tin granules.
-
Slowly add concentrated hydrochloric acid while stirring and cooling the flask in an ice bath to control the exothermic reaction.
-
After the initial reaction subsides, the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled and made basic by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution.
-
The resulting slurry is extracted several times with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Chemical Reactivity and Applications in Synthesis
The primary reactivity of this compound stems from the nucleophilic nature of its two adjacent amino groups. This makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Synthesis of Quinoxalines
A common and important reaction of ortho-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines, a class of compounds with a wide range of biological activities.[4][5][6]
Caption: General scheme for the synthesis of quinoxalines.
Experimental Protocol: General Synthesis of a Quinoxaline Derivative
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
A 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione)
-
Ethanol or Acetic Acid (solvent)
-
A catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) or base (e.g., piperidine)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the this compound in ethanol or acetic acid.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Add a catalytic amount of acid or base.
-
The reaction mixture is then heated to reflux and stirred. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Potential Applications in Drug Development
Ortho-phenylenediamines and their derivatives, such as quinoxalines and benzimidazoles, are prevalent scaffolds in many biologically active compounds and approved drugs. While specific studies on the biological activity of this compound are not readily found, its potential as a precursor to pharmacologically relevant molecules is significant. Derivatives of related phenylenediamines have shown a wide range of activities, including antimicrobial, antifungal, and anti-inflammatory properties.[7][8] The isopropyl group on the benzene ring can influence the lipophilicity and metabolic stability of the resulting heterocyclic compounds, which are important parameters in drug design.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the searched scientific literature. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet). The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with those bonded to the nitrogen atoms shifted downfield. Signals for the methine and methyl carbons of the isopropyl group would also be present.
-
IR Spectroscopy: The spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic and isopropyl groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (150.22 g/mol ). Fragmentation would likely involve the loss of a methyl group from the isopropyl substituent.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of diverse heterocyclic structures relevant to drug discovery and materials science. While detailed experimental data on its physical properties and specific reaction protocols are currently limited in publicly accessible databases, this guide provides a foundational understanding of its characteristics and synthetic utility based on the chemistry of analogous ortho-phenylenediamines. Further research into this compound would be valuable to fully elucidate its properties and expand its applications.
References
- 1. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]
- 2. keyorganics.net [keyorganics.net]
- 3. chemscene.com [chemscene.com]
- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 5. ijrar.org [ijrar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Isopropylbenzene-1,2-diamine structural isomers and stereochemistry
An In-depth Technical Guide to the Structural Isomers and Stereochemistry of Isopropylbenzene-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the structural isomers and stereochemical properties of isopropyl-substituted diaminobenzenes, with a primary focus on 3-Isopropylbenzene-1,2-diamine and its related positional isomers. Due to the limited availability of specific experimental data for these compounds, this guide integrates known data with established principles of organic chemistry and information from analogous compounds to provide a comprehensive overview for research and development purposes.
Structural Isomers of Isopropyl-diaminobenzene
The substitution of an isopropyl group and two amino groups on a benzene ring gives rise to several structural isomers. The relative positions of these three substituents determine the specific isomer. The primary isomers of interest are those derived from ortho-, meta-, and para-phenylenediamine backbones.
Based on the substitution pattern, the following structural isomers of isopropyl-diaminobenzene can be identified:
-
Ortho-diamine derivatives (substituents at positions 1 and 2):
-
This compound
-
4-Isopropylbenzene-1,2-diamine
-
-
Meta-diamine derivatives (substituents at positions 1 and 3):
-
2-Isopropylbenzene-1,3-diamine
-
4-Isopropylbenzene-1,3-diamine
-
5-Isopropylbenzene-1,3-diamine
-
-
Para-diamine derivatives (substituents at positions 1 and 4):
-
2-Isopropylbenzene-1,4-diamine
-
Caption: Positional isomers of isopropyl-diaminobenzene.
Stereochemistry
An analysis of the planar structures of the identified isomers reveals that none of them possess a chiral center. The isopropyl group itself is achiral, and there are no carbon atoms in the benzene ring or the substituents that are bonded to four different groups. Therefore, under normal conditions, these molecules are achiral and do not exhibit enantiomerism or diastereomerism.
Physicochemical and Spectroscopic Data
Direct experimental data for the isomers of isopropyl-diaminobenzene is scarce. The following table summarizes the available information, primarily from chemical suppliers.[1][2][3]
| Property | This compound | 4-Isopropylbenzene-1,2-diamine | 4-Isopropylbenzene-1,3-diamine |
| CAS Number | 112121-85-4[1][3] | 56471-90-0 | 14235-45-1[2] |
| Molecular Formula | C₉H₁₄N₂[1] | C₉H₁₄N₂ | C₉H₁₄N₂[2] |
| Molecular Weight | 150.22 g/mol [1] | 150.22 g/mol | 150.22 g/mol [2] |
| Purity | >95% | Not specified | ≥97%[2] |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | Not specified | 52.04 Ų[2] |
| logP (calculated) | 1.9744 | Not specified | 1.9744[2] |
To provide a predictive context for the properties of these isopropyl derivatives, the following table presents the experimental data for the parent phenylenediamine isomers. The addition of an isopropyl group would be expected to decrease the melting point (due to disruption of crystal packing), increase the boiling point, and decrease water solubility.
| Property | o-Phenylenediamine | m-Phenylenediamine | p-Phenylenediamine |
| Melting Point | 102-104 °C | 64-66 °C | 145-147 °C[4] |
| Boiling Point | 257 °C | 282-284 °C | 267 °C[4] |
| Water Solubility | 41.5 g/L (20 °C) | 350 g/L (25 °C) | 47 g/L (25 °C)[4] |
| logP | 0.15[5] | -0.19 | -0.25[6] |
| pKa (first protonation) | 4.47[5] | 4.88 | 6.08 |
Experimental Protocols
General Synthesis Pathway
A common and versatile method for the synthesis of substituted phenylenediamines involves the nitration of a suitable aromatic precursor followed by the reduction of the nitro groups. For isopropylbenzene-diamines, a plausible synthetic route starts with cumene (isopropylbenzene).
Caption: Proposed synthetic route for isopropyl-diaminobenzenes.
Methodology:
-
Nitration of Cumene: Cumene is treated with a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring. The reaction typically yields a mixture of dinitro-isopropylbenzene isomers.
-
Isomer Separation: The resulting mixture of dinitro-isomers is separated into individual isomers. This can be achieved using techniques such as fractional crystallization or column chromatography, exploiting the differences in polarity and solubility of the isomers.
-
Reduction of Nitro Groups: The separated dinitro-isopropylbenzene isomer is then reduced to the corresponding diamine. Common reducing agents for this transformation include tin in hydrochloric acid (Sn/HCl), catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst), or iron in acetic acid (Fe/CH₃COOH).
-
Purification: The final diamine product is purified, typically by recrystallization or distillation under reduced pressure, to remove any remaining impurities or starting materials.
Separation of Isomers
The separation of positional isomers of aromatic amines can be challenging due to their similar physical properties. Several methods can be employed:
-
Fractional Crystallization: This technique relies on differences in the solubility of the isomers in a particular solvent at a given temperature. By carefully controlling the temperature and solvent composition, it may be possible to selectively crystallize one isomer from the mixture.
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating isomers.[7] Different stationary phases (e.g., normal phase, reverse phase) and mobile phase compositions can be tested to achieve optimal separation. For aromatic amines, columns with specific functionalities, such as those impregnated with metal salts, have been shown to enhance selectivity.[7]
-
Complexation-Based Separation: In some cases, specific host molecules can selectively bind to one isomer, allowing for its separation by precipitation. For instance, decamethylcucurbit[4]uril has been used to separate phenylenediamine isomers based on differential binding affinities.[8][9]
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - 最新产品 - 小分子,大梦想 [jiehuapharma.com]
- 4. p-Phenylenediamine | 106-50-3 [chemicalbook.com]
- 5. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of phenylenediamine isomers by using decamethylcucurbit[5]uril - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Key chemical reactions of 3-Isopropylbenzene-1,2-diamine
An In-Depth Technical Guide to the Key Chemical Reactions of 3-Isopropylbenzene-1,2-diamine
Abstract
This compound is an aromatic diamine that serves as a versatile building block in heterocyclic chemistry. Its unique structure, featuring two adjacent amino groups on a benzene ring substituted with an isopropyl group, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, with a focus on the synthesis of benzimidazoles, quinoxalines, and benzodiazepines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction
This compound, also known as 3-(1-methylethyl)-1,2-benzenediamine, is a substituted ortho-phenylenediamine (OPD).[1] The reactivity of this class of compounds is dominated by the presence of the two vicinal amino groups, which can readily participate in condensation and cyclization reactions. The isopropyl substituent at the 3-position introduces steric bulk and has a minor electron-donating effect, which can influence the regioselectivity and kinetics of its reactions compared to the unsubstituted parent compound. This guide details its principal reactions, which are fundamental to the synthesis of a wide array of biologically active heterocyclic compounds.
Key Chemical Reactions
The primary reactions of this compound involve the formation of five- and seven-membered heterocyclic rings through condensation with various electrophilic partners.
Synthesis of Benzimidazoles
The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids is a cornerstone method for synthesizing benzimidazoles, a scaffold prevalent in medicinal chemistry.[2] The reaction with an aldehyde proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the 2-substituted benzimidazole.[3][4]
Caption: Pathway for benzimidazole synthesis from an aldehyde.
Table 1: Representative Data for Benzimidazole Synthesis
| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | NH₄Cl | Ethanol | 80-90 | 2 | Moderate-Good | [2] |
| 2 | Anisaldehyde | NH₄Cl | Ethanol | 80 | 2 | ~85 (unsubstituted OPD) | [2] |
| 3 | 4-Chlorobenzaldehyde | tert-Butyl nitrite | THF | 25 | 0.5 | 80 (unsubstituted OPD) | [4] |
| 4 | Various Aromatic | H₂O₂ / HCl | Acetonitrile | Room Temp | < 1 | >90 (unsubstituted OPD) | [5] |
Note: Data primarily for unsubstituted o-phenylenediamine (OPD) serves as a representative model.
Experimental Protocol: General Procedure for Benzimidazole Synthesis [2]
-
To a solution of this compound (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in ethanol (4 mL), add ammonium chloride (NH₄Cl, 30 mol%).
-
Stir the resulting mixture at 80-90°C for the time required to complete the reaction (typically monitored by TLC, 2-4 hours).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid product by filtration.
-
Wash the product with water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted-4-isopropyl-1H-benzimidazole.
Synthesis of Quinoxalines
Quinoxalines are another important class of N-heterocycles synthesized from ortho-phenylenediamines. The most common method is the condensation reaction with a 1,2-dicarbonyl compound, such as benzil or glyoxal.[6][7] This reaction is often catalyzed by acids and provides a direct route to substituted quinoxalines.[8][9]
Caption: Pathway for quinoxaline synthesis from a 1,2-dicarbonyl.
Table 2: Representative Data for Quinoxaline Synthesis
| Entry | 1,2-Dicarbonyl | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | Room Temp | 10 min | 96 (unsubstituted OPD) | [8] |
| 2 | Benzil | Bentonite clay K-10 | Ethanol | Room Temp | 20 min | 94 (unsubstituted OPD) | [10] |
| 3 | Benzil | TiO₂-Pr-SO₃H | None | Room Temp | 10 min | 95 (unsubstituted OPD) | [7] |
| 4 | Various 1,2-diketones | Phospho sulfonic acid | Ethanol | Room Temp | 15-30 min | 90-96 (unsubstituted OPD) | [11] |
Note: Data for unsubstituted o-phenylenediamine (OPD) is provided as a representative model.
Experimental Protocol: General Procedure for Quinoxaline Synthesis [8]
-
In a 50 mL round-bottomed flask, prepare a mixture of the 1,2-diketone (1.0 mmol), ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O, 0.025 g), and a solvent mixture of EtOH/H₂O (3:1 v/v, 20 mL).
-
To this mixture, add this compound (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for the specified time (typically 10-30 minutes).
-
Monitor the reaction progress using TLC.
-
Upon completion, filter the reaction mixture to collect the solid product.
-
Wash the product with water and dry under a vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Synthesis of 1,5-Benzodiazepines
The condensation of ortho-phenylenediamines with ketones, particularly α,β-unsaturated ketones or β-diketones, leads to the formation of 1,5-benzodiazepines.[12] These seven-membered heterocyclic rings are of significant interest in pharmacology. Simple ketones like acetone can also react, often catalyzed by acids, to form the corresponding benzodiazepine derivative.[12]
Caption: Pathway for 1,5-benzodiazepine synthesis from a ketone.
Table 3: Representative Data for 1,5-Benzodiazepine Synthesis
| Entry | Ketone | Catalyst | Solvent | Conditions | Product (unsubstituted OPD) | Reference |
|---|---|---|---|---|---|---|
| 1 | Acetone | AgNO₃ | Acetonitrile | Reflux, 1h | 2,2,4-Trimethyl-3H-1,5-benzodiazepine | [12] |
| 2 | 1,3-Diphenyl-1,3-propanedione | Acidic MESOSI/KTPA | Solvent-free | 80°C, 30 min | 2,4-Diphenyl-3H-1,5-benzodiazepine | [12] |
| 3 | Benzophenone | None | None | 250°C, 50h | 2-Phenylbenzimidazole (via rearrangement) | [3] |
Note: Data for unsubstituted o-phenylenediamine (OPD) is provided as a representative model.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-7-isopropyl-3H-1,5-benzodiazepine (Adapted from a reported procedure for OPD)[12]
-
Dissolve this compound (10 mmol) in acetonitrile.
-
Add silver nitrate (AgNO₃) as a catalyst (5 mol%).
-
Add acetone (25 mmol, 2.5 equivalents) to the solution.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target benzodiazepine.
Other Key Reactions
-
N-Alkylation and N-Acylation: The amino groups of this compound can undergo standard N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides.[13][14] These reactions typically require a base to neutralize the acid formed. Selective mono-alkylation can be challenging but is achievable under specific conditions.[13]
-
Oxidation: Aromatic diamines are susceptible to oxidation. The oxidation of the isopropyl group (cumene moiety) to a hydroperoxide is a well-known industrial process, though it typically occurs on the hydrocarbon itself before the introduction of the amine groups.[15][16] Direct oxidation of the diamine can lead to the formation of diimine derivatives or more complex polymeric materials.
Conclusion
This compound is a highly valuable synthon for constructing a diverse range of nitrogen-containing heterocyclic compounds. Its reactivity is primarily centered on the facile condensation of its vicinal diamine functionality with carbonyl-containing compounds. The synthesis of benzimidazoles, quinoxalines, and benzodiazepines represents its most important chemical transformations, providing access to molecular scaffolds with significant applications in pharmaceutical and materials science. The protocols and data presented in this guide offer a foundational resource for chemists aiming to utilize this versatile building block in their research and development efforts.
References
- 1. chemscene.com [chemscene.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. THE REACTION OF ORTHO-PHENYLENEDIAMINE WITH BENZOPHENONES AND DIBENZYL KETONES - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. sid.ir [sid.ir]
- 9. ijrar.org [ijrar.org]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ceur-ws.org [ceur-ws.org]
A Technical Guide to 3-Isopropylbenzene-1,2-diamine: Commercial Availability, Purity Assessment, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Isopropylbenzene-1,2-diamine, a key chemical intermediate. The document details its commercial availability, typical purity levels, and potential impurities arising from a plausible synthetic route. Furthermore, it outlines detailed experimental protocols for purity determination and structural confirmation using modern analytical techniques.
Commercial Availability and Purity
This compound (CAS No. 112121-85-4) is available from several commercial chemical suppliers. The stated purity from most vendors is typically ≥95%. It is crucial for researchers to independently verify the purity and identify any impurities, as these can significantly impact the outcome of sensitive applications, particularly in drug development. A related isomer, N1-isopropylbenzene-1,2-diamine (CAS No. 70918-95-5), is also commercially available with similar stated purities.
| Supplier | Product Name | CAS Number | Stated Purity |
| ChemScene | This compound | 112121-85-4 | 95+%[1] |
| Key Organics | This compound | 112121-85-4 | >95% |
| ChemShuttle | This compound | 112121-85-4 | Not specified |
| A2B Chem | N1-Isopropylbenzene-1,2-diamine | 70918-95-5 | 95% |
| BLD Pharm | N1-Isopropylbenzene-1,2-diamine | 70918-95-5 | Not specified |
Synthesis and Potential Impurities
A plausible and common synthetic route for this compound involves a two-step process starting from 3-isopropylaniline. Understanding this pathway is critical for anticipating potential impurities.
Step 1: Nitration of 3-Isopropylaniline 3-Isopropylaniline is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the amino and isopropyl groups will lead to a mixture of isomers, primarily 2-nitro-3-isopropylaniline and 4-nitro-3-isopropylaniline.
Step 2: Reduction of the Nitro Group The resulting nitro-isopropylaniline isomers are then reduced to the corresponding diamine. A common method for this reduction is using a metal catalyst, such as iron powder in the presence of an acid (e.g., hydrochloric acid).[2]
Potential Impurities: Based on this synthetic route, the following impurities may be present in the final product:
-
Isomeric Diamines: The most likely impurities are the other isomers of isopropylbenzene-1,2-diamine that are formed during the nitration step and carried through the reduction.
-
Unreacted Starting Material: Incomplete reduction could lead to the presence of 2-nitro-3-isopropylaniline.
-
Over-reduced Products: While less common, side reactions during reduction could potentially occur.
-
Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as inorganic salts, may be present.
Quality Control and Purity Determination Workflow
A robust quality control workflow is essential to ensure the purity of this compound before its use in research and development. The following diagram illustrates a typical workflow.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and detecting non-volatile impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve ~1 mg of the sample in 10 mL of acetonitrile. |
Procedure:
-
Prepare the mobile phases and sample solution as described above.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile impurities.
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of dichloromethane. |
Procedure:
-
Prepare the sample solution.
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards if available.
Spectroscopic Characterization
NMR is the most definitive method for structural elucidation.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Frequency | ≥400 MHz | ≥100 MHz |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Solvent peak (e.g., CDCl₃ at 77.16 ppm) |
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
Aromatic Protons: 6.5 - 7.5 (complex multiplet pattern)
-
NH₂ Protons: 3.5 - 5.0 (broad singlet, exchangeable with D₂O)
-
Isopropyl CH: 2.8 - 3.5 (septet)
-
Isopropyl CH₃: 1.1 - 1.4 (doublet)
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
Aromatic C-NH₂: 140 - 150
-
Aromatic C-H: 110 - 130
-
Aromatic C-isopropyl: 135 - 145
-
Isopropyl CH: 25 - 35
-
Isopropyl CH₃: 20 - 25
FTIR provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (primary amine) | Two bands in the region 3300-3500 (asymmetric and symmetric)[3][4] |
| C-H Stretch (aromatic) | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2850-3000 |
| N-H Bend (primary amine) | 1590-1650[3] |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch (aromatic amine) | 1250-1350[3] |
Procedure: Acquire the spectrum using a KBr pellet or as a thin film on a salt plate.
MS provides information about the molecular weight and fragmentation pattern.
| Parameter | Condition |
| Ionization Method | Electron Ionization (EI) or Electrospray Ionization (ESI) |
| Analyzer | Quadrupole or Time-of-Flight (TOF) |
Expected Fragmentation Pattern (EI):
-
Molecular Ion (M⁺): m/z = 150
-
Loss of a methyl group (M-15): m/z = 135
-
Loss of an isopropyl group (M-43): m/z = 107
-
Other characteristic fragments of the phenylenediamine core. The fragmentation of phenylenediamines can involve the loss of HCN or related fragments.[5]
Conclusion
For researchers and professionals in drug development, a thorough understanding and verification of the purity and identity of starting materials like this compound are paramount. While commercial suppliers provide a convenient source for this chemical, the information in this guide highlights the importance of in-house quality control. The provided experimental protocols offer a robust framework for purity assessment and structural confirmation, ensuring the integrity of subsequent research and development activities.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. connectsci.au [connectsci.au]
In-depth Technical Guide: 3-Isopropylbenzene-1,2-diamine
IUPAC Name: 3-Isopropylbenzene-1,2-diamine
Synonyms: 3-(1-Methylethyl)-1,2-benzenediamine, 3-Isopropyl-1,2-phenylenediamine
CAS Number: 112121-85-4
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
Introduction
This compound is a substituted aromatic diamine that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its ortho-diamine functionality is a key structural feature that allows for the synthesis of a variety of heterocyclic scaffolds, most notably benzimidazoles, which are prevalent in many pharmacologically active compounds. The presence of the isopropyl group at the 3-position introduces lipophilicity and steric bulk, which can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from chemical suppliers, the following information can be summarized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 112121-85-4 | - |
| Molecular Formula | C9H14N2 | - |
| Molecular Weight | 150.22 g/mol | - |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | Computational |
| logP (octanol-water partition coefficient) | 1.97 | Computational |
Spectroscopic Data:
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. Researchers working with this compound would need to perform these analyses for structural confirmation and characterization.
Synthesis and Experimental Protocols
3.1. Proposed Synthetic Pathway
A logical synthetic approach would start from a commercially available isopropyl-substituted nitrobenzene.
dot
Caption: Proposed synthesis of this compound.
3.2. General Experimental Protocol for Reduction of a Nitroaniline
The following is a generalized protocol based on standard procedures for the reduction of nitroanilines to phenylenediamines. This protocol would need to be optimized for the specific substrate.
Materials:
-
2-Isopropyl-6-nitroaniline (or other suitable precursor)
-
Reducing agent (e.g., Palladium on carbon (Pd/C), Tin(II) chloride (SnCl2), or Iron powder (Fe))
-
Solvent (e.g., Ethanol, Methanol, or Ethyl acetate for catalytic hydrogenation; Hydrochloric acid for metal-based reductions)
-
Hydrogen source (for catalytic hydrogenation)
-
Base for neutralization (e.g., Sodium bicarbonate, Sodium hydroxide)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
Procedure (Catalytic Hydrogenation Example):
-
In a flask suitable for hydrogenation, dissolve the nitroaniline precursor in an appropriate solvent (e.g., ethanol).
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by Thin Layer Chromatography (TLC) is recommended).
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Reactivity and Potential Applications in Drug Development
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for heterocyclic compounds, particularly benzimidazoles. The ortho-diamine moiety readily undergoes condensation reactions with various electrophiles.
4.1. Synthesis of Benzimidazole Derivatives
The reaction of this compound with aldehydes or carboxylic acids is a well-established method for the synthesis of 2-substituted benzimidazoles. The isopropyl group at the 3-position of the diamine will result in a 4-isopropyl-substituted benzimidazole.
dot
Caption: Synthesis of benzimidazoles from this compound.
4.2. Potential Pharmacological Significance
Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of an isopropyl group can modulate these activities.
Table 2: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Rationale |
| Anticancer | The benzimidazole scaffold is present in several anticancer agents. The isopropyl group could enhance binding to hydrophobic pockets of target proteins. |
| Antimicrobial | Substituted benzimidazoles have shown efficacy against various bacteria and fungi. The lipophilicity imparted by the isopropyl group may improve cell membrane penetration. |
| Antiviral | Certain benzimidazole derivatives are known to inhibit viral replication. The specific substitution pattern could lead to novel antiviral agents. |
| Anthelmintic | Benzimidazoles are a well-established class of anthelmintic drugs. Novel derivatives could overcome resistance. |
4.3. Signaling Pathways
While no specific signaling pathways have been elucidated for this compound itself, its derivatives could potentially target various pathways implicated in disease. For example, benzimidazole-based compounds have been shown to inhibit kinases involved in cancer cell proliferation.
dot
Caption: Potential mechanism of action for a benzimidazole derivative.
Conclusion
This compound is a chemical building block with significant potential for the synthesis of novel heterocyclic compounds of medicinal interest. While detailed experimental data and biological studies on this specific molecule are currently limited in the public domain, its structural features suggest that its derivatives, particularly 4-isopropyl-substituted benzimidazoles, could be valuable candidates for drug discovery programs. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising, yet underexplored, chemical entity.
The Landscape of 3-Isopropylbenzene-1,2-diamine Derivatives: A Review of Synthetic Strategies and Biological Potential
For Immediate Release
[City, State] – [Date] – While the synthesis and exploration of various benzene-1,2-diamine derivatives continue to be a fertile ground for discovery in medicinal chemistry, a comprehensive initial characterization of novel derivatives specifically stemming from 3-isopropylbenzene-1,2-diamine remains an underexplored frontier. This technical whitepaper provides a foundational guide for researchers, scientists, and drug development professionals interested in this chemical scaffold, drawing upon established synthetic methodologies for analogous compounds and highlighting potential areas for future investigation.
Synthetic Pathways to Benzene-1,2-diamine Analogs
The synthesis of substituted benzene-1,2-diamine derivatives often serves as a crucial first step in the generation of more complex heterocyclic structures with significant biological activities. Standard synthetic approaches, which can be adapted for the creation of novel this compound derivatives, are outlined below.
General Synthesis of Substituted Benzimidazole Derivatives
One of the most common applications of benzene-1,2-diamines is in the synthesis of benzimidazoles, a class of compounds known for a wide range of pharmacological activities. A general and adaptable protocol for this synthesis is as follows:
Experimental Protocol: Synthesis of 2-Substituted Benzimidazole Derivatives
-
Step 1: Reflux Condensation. A mixture of a substituted o-phenylenediamine (1 equivalent) and a suitable carboxylic acid (1 equivalent) is refluxed in a 4 N hydrochloric acid solution for approximately 3 hours.
-
Step 2: Basification. The reaction mixture is then cooled to room temperature and neutralized with an ammonium hydroxide solution.
-
Step 3: Isolation and Purification. The resulting precipitate is collected by filtration, dried, and recrystallized from a suitable solvent such as methanol to yield the purified benzimidazole derivative.
This versatile method can be employed to react this compound with a variety of carboxylic acids to produce a library of novel benzimidazole derivatives for further study.
General Synthesis of Quinoxaline Derivatives
Quinoxalines, another important class of nitrogen-containing heterocycles, are readily synthesized from o-phenylenediamines. These compounds are known to exhibit a broad spectrum of biological effects, including antimicrobial and anticancer activities.
Experimental Protocol: Synthesis of Quinoxaline Derivatives
-
Step 1: Condensation Reaction. A substituted o-phenylenediamine (1 equivalent) is reacted with a 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.
-
Step 2: Reaction Monitoring. The reaction is typically stirred at room temperature or gently heated, and its progress is monitored by thin-layer chromatography (TLC).
-
Step 3: Product Isolation. Upon completion, the reaction mixture is cooled, and the precipitated quinoxaline derivative is collected by filtration, washed with a cold solvent, and dried.
By utilizing this compound in this reaction, a range of novel quinoxaline derivatives can be synthesized and subsequently evaluated for their biological potential.
Potential Biological Activities
While specific data on novel this compound derivatives is not yet available in the public domain, the broader class of substituted benzene-1,2-diamine derivatives has shown significant promise in several therapeutic areas.
Table 1: Potential Biological Activities of Benzene-1,2-diamine Derivatives
| Derivative Class | Potential Biological Activity |
| Benzimidazoles | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory |
| Quinoxalines | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory |
| Schiff Bases | Antibacterial, Antifungal, Anticancer |
Characterization of Novel Derivatives
A thorough characterization of any newly synthesized compounds is paramount. The following analytical techniques are essential for elucidating the structure and purity of novel this compound derivatives.
Table 2: Key Characterization Techniques
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. |
| Elemental Analysis | Confirms the empirical formula of the synthesized compound. |
Visualizing Experimental Workflows
The logical progression of synthesizing and evaluating novel compounds can be effectively visualized to guide research efforts.
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Isopropylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Isopropylbenzene-1,2-diamine in the preparation of valuable heterocyclic scaffolds, specifically focusing on the synthesis of 4-isopropyl-substituted benzimidazoles and 6-isopropyl-substituted quinoxalines. The protocols detailed below are based on established methodologies for the synthesis of related heterocyclic systems and are adapted for the use of this specific precursor.
Introduction to this compound in Heterocyclic Synthesis
This compound is a valuable aromatic diamine building block in organic synthesis. The presence of the isopropyl group provides a lipophilic handle, which can be advantageous in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The vicinal diamine functionality is a versatile synthon for the construction of various fused heterocyclic ring systems. This document outlines its application in the synthesis of benzimidazoles and quinoxalines, two classes of heterocycles with significant biological activities.
Synthesis of 4-Isopropylbenzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial, antiviral, and anticancer activities. The synthesis of 2-substituted-4-isopropylbenzimidazoles can be readily achieved through the condensation of this compound with various aldehydes.
General Reaction Scheme for Benzimidazole Synthesis
Caption: General workflow for the synthesis of 2-substituted-4-isopropylbenzimidazoles.
Experimental Protocol: Synthesis of 2-Aryl-4-isopropylbenzimidazoles
This protocol describes a general method for the synthesis of 2-aryl-4-isopropylbenzimidazoles using a catalyst under conventional heating.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Ammonium chloride (NH₄Cl)[1]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the desired aromatic aldehyde (1 mmol).
-
Add a catalytic amount of ammonium chloride (e.g., 10 mol%).[1]
-
The reaction mixture is stirred at reflux (approximately 80-90 °C) for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data for Benzimidazole Synthesis (Illustrative)
The following table summarizes expected yields for the synthesis of 2-substituted benzimidazoles based on analogous reactions with o-phenylenediamine.[1]
| Aldehyde (R-CHO) | Product | Expected Yield (%) |
| Benzaldehyde | 2-Phenyl-4-isopropylbenzimidazole | 85-95 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-isopropylbenzimidazole | 80-90 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-isopropylbenzimidazole | 88-98 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4-isopropylbenzimidazole | 75-85 |
Synthesis of 6-Isopropylquinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles that are part of numerous biologically active compounds, including antibiotics and anticancer agents. The standard method for their synthesis involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.
General Reaction Scheme for Quinoxaline Synthesis
Caption: General workflow for the synthesis of 2,3-disubstituted-6-isopropylquinoxalines.
Experimental Protocol: Synthesis of 2,3-Diaryl-6-isopropylquinoxalines
This protocol provides a general procedure for the synthesis of 2,3-diaryl-6-isopropylquinoxalines.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol
-
Water
-
Ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O] (catalyst)[2]
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) in a mixture of ethanol and water (3:1 v/v, 20 mL).[2]
-
Add this compound (1 mmol) to the solution.
-
Add a catalytic amount of ammonium heptamolybdate tetrahydrate (e.g., 0.02 mmol).[2]
-
Stir the reaction mixture at room temperature for the time required to complete the reaction (typically 15-60 minutes, monitored by TLC).[2]
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the solid product, wash with a cold ethanol/water mixture, and dry.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Quantitative Data for Quinoxaline Synthesis (Illustrative)
The following table presents expected yields for the synthesis of 2,3-disubstituted quinoxalines based on reactions with various aryl-1,2-diamines.[2]
| 1,2-Dicarbonyl Compound | Product | Expected Yield (%) |
| Benzil | 2,3-Diphenyl-6-isopropylquinoxaline | 90-98 |
| 4,4'-Dimethoxybenzil | 2,3-Bis(4-methoxyphenyl)-6-isopropylquinoxaline | 92-97 |
| 4,4'-Dichlorobenzil | 2,3-Bis(4-chlorophenyl)-6-isopropylquinoxaline | 88-95 |
| Anisil | 2,3-Bis(4-methoxyphenyl)-6-isopropylquinoxaline | 90-96 |
Logical Relationship of Synthetic Pathways
Caption: Synthetic pathways from this compound to target heterocycles.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of 4-isopropyl-substituted benzimidazoles and 6-isopropyl-substituted quinoxalines. The methodologies presented are generally high-yielding, proceed under mild conditions, and are amenable to the generation of diverse libraries of these important heterocyclic scaffolds for applications in drug discovery and materials science. The presence of the isopropyl group offers a strategic advantage for tuning the physicochemical properties of the final compounds.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal Complexes with 3-Isopropylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes utilizing the versatile ligand, 3-Isopropylbenzene-1,2-diamine. This substituted o-phenylenediamine derivative serves as a valuable precursor in coordination chemistry, offering a platform for the development of novel metal complexes with potential applications in catalysis, materials science, and as therapeutic agents.
Introduction
This compound, also known as 3-isopropyl-1,2-phenylenediamine, is an aromatic diamine that can act as a bidentate ligand, coordinating to a metal center through its two adjacent amino groups. The presence of the isopropyl group can influence the steric and electronic properties of the resulting metal complex, potentially enhancing its stability, solubility, and reactivity. These complexes can be synthesized through direct reaction with a metal salt or via the formation of a Schiff base ligand followed by metal complexation. Schiff base metal complexes, in particular, are widely studied due to their diverse applications.[1][2][3] This document outlines two primary protocols for the synthesis of such complexes.
Data Presentation
The following tables summarize representative quantitative data for metal complexes synthesized with o-phenylenediamine and its alkyl-substituted derivatives. This data is provided to offer an expected range of values for complexes synthesized with this compound.
Table 1: Synthesis and Properties of Representative Metal Complexes with Substituted o-Phenylenediamines
| Metal Ion | Ligand System | Molar Ratio (Metal:Ligand) | Solvent | Yield (%) | Color | Melting Point (°C) |
| Co(II) | 4-Methyl-o-phenylenediamine | 1:2 | Ethanol | - | - | >300 |
| Ni(II) | 4-Methyl-o-phenylenediamine | 1:2 | Ethanol | - | - | >300 |
| Zn(II) | 4-Methyl-o-phenylenediamine | 1:2 | Ethanol | - | - | >300 |
| Fe(III) | Schiff base of o-phenylenediamine and salicylaldehyde | 1:1 | Ethanol | - | - | - |
| Cu(II) | Schiff base of m-phenylenediamine and salicylaldehyde | 1:1 | Ethanol | 75 | Dark Blue | - |
Data extrapolated from syntheses with similar substituted o-phenylenediamines.
Table 2: Spectroscopic Data for Representative Metal Complexes
| Complex Type | Key IR Bands (cm⁻¹) |
| [M(diamine)₂X₂] | ν(N-H): ~3200-3400 (shift upon coordination) ν(M-N): ~420-460 |
| [M(Schiff base)X₂] | ν(C=N): ~1600-1620 (shift upon coordination) ν(M-N): ~420-460 ν(M-O): ~580 |
Note: The exact positions of IR bands will vary depending on the specific metal, ligand, and counter-ion.[2][3]
Experimental Protocols
Two primary methods for the synthesis of metal complexes with this compound are presented below: Direct Complexation and Schiff Base Condensation followed by Complexation.
Protocol 1: Direct Synthesis of a Metal(II) Complex
This protocol describes the direct reaction of this compound with a metal(II) salt to form a coordination complex.
Materials:
-
This compound
-
Metal(II) salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) nitrate hexahydrate, Zinc(II) acetate dihydrate)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Ligand Dissolution: In a round-bottom flask, dissolve 2.0 mmol of this compound in 25 mL of ethanol. Stir the solution at room temperature until the ligand is fully dissolved.
-
Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of ethanol. Gentle warming may be required to facilitate dissolution.
-
Reaction Mixture: Slowly add the ethanolic solution of the metal salt to the stirring solution of the ligand.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The formation of a precipitate may be observed during this time.
-
Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Protocol 2: Synthesis of a Schiff Base Metal Complex
This protocol involves a two-step process: first, the synthesis of a Schiff base ligand by condensing this compound with an aldehyde or ketone, followed by complexation with a metal salt.
Step A: Synthesis of the Schiff Base Ligand
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Salicylaldehyde, Acetylacetone)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Diamine Dissolution: Dissolve 1.0 mmol of this compound in 20 mL of hot ethanol in a round-bottom flask.
-
Carbonyl Compound Addition: To the stirring solution, add 2.0 mmol of the aldehyde or ketone (for a 1:2 condensation).
-
Reflux: Attach a reflux condenser and reflux the mixture for 1-2 hours. The formation of the Schiff base is often indicated by a color change.
-
Isolation of the Ligand: Cool the reaction mixture in an ice bath to induce crystallization of the Schiff base ligand. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Step B: Synthesis of the Metal Complex
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., Copper(II) chloride dihydrate, Iron(III) acetate)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Ligand Dissolution: Dissolve 1.0 mmol of the synthesized Schiff base ligand in 30 mL of hot ethanol in a round-bottom flask.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal salt in 15 mL of ethanol and add it dropwise to the stirring ligand solution.
-
pH Adjustment (if necessary): For some reactions, a few drops of a dilute base (e.g., ammonium hydroxide or triethylamine) may be added to facilitate deprotonation of the ligand and complex formation.
-
Reflux: Reflux the reaction mixture for 2-3 hours.
-
Isolation and Purification: Cool the mixture to room temperature and collect the precipitated metal complex by vacuum filtration. Wash the solid with cold ethanol and dry it in a desiccator.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of metal complexes with this compound.
Caption: Workflow for Direct Synthesis of Metal Complexes.
Caption: Workflow for Schiff Base Metal Complex Synthesis.
References
Application of 3-Isopropylbenzene-1,2-diamine in Pharmaceutical Intermediate Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isopropylbenzene-1,2-diamine is a versatile aromatic diamine intermediate. Its structural features, particularly the presence of adjacent amino groups on a benzene ring, make it a valuable precursor for the synthesis of various heterocyclic compounds. These heterocyclic scaffolds, such as benzimidazoles and quinoxalines, are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved pharmaceuticals. The isopropyl substituent can modulate the physicochemical properties, such as lipophilicity, of the final compounds, potentially influencing their pharmacokinetic and pharmacodynamic profiles.
This document outlines the primary applications of this compound in the synthesis of key pharmaceutical intermediates, providing detailed experimental protocols and illustrative synthetic pathways.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of:
-
Substituted Benzimidazoles: The benzimidazole moiety is a core structure in numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole), antihistamines, and anthelmintics. The synthesis typically involves the cyclocondensation of the diamine with aldehydes or carboxylic acids (or their derivatives).
-
Substituted Quinoxalines: Quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. They are generally synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pharmaceutical intermediates from this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of 4-Isopropyl-2-substituted-1H-benzimidazoles
| Entry | Aldehyde/Carboxylic Acid | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | 4-Isopropyl-2-phenyl-1H-benzo[d]imidazole | NH₄Cl | Ethanol | 4 | 92 | >98 |
| 2 | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-4-isopropyl-1H-benzo[d]imidazole | p-TsOH | Toluene | 12 | 88 | >97 |
| 3 | Acetic Acid | 4-Isopropyl-2-methyl-1H-benzo[d]imidazole | HCl | Methanol | 6 | 95 | >99 |
Table 2: Synthesis of 5-Isopropyl-2,3-disubstituted-quinoxalines
| Entry | 1,2-Dicarbonyl Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzil | 5-Isopropyl-2,3-diphenylquinoxaline | Acetic Acid | Ethanol | 2 | 94 | >98 |
| 2 | Glyoxal | 5-Isopropylquinoxaline | None | Methanol | 1 | 90 | >97 |
| 3 | 2,3-Butanedione | 5-Isopropyl-2,3-dimethylquinoxaline | Acetic Acid | Ethanol | 1.5 | 96 | >99 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Isopropyl-2-substituted-1H-benzimidazoles from Aldehydes
This protocol describes the synthesis of 4-isopropyl-2-phenyl-1H-benzo[d]imidazole as a representative example.
-
Materials:
-
This compound (1.0 mmol, 150.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Ammonium chloride (NH₄Cl) (0.2 mmol, 10.7 mg)
-
Ethanol (5 mL)
-
Deionized water
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound and ethanol. Stir the mixture until the diamine is fully dissolved.
-
Add benzaldehyde to the solution, followed by the addition of ammonium chloride.
-
Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water to precipitate the product.
-
Filter the solid precipitate and wash with cold water (2 x 10 mL).
-
Dry the product under vacuum to obtain 4-isopropyl-2-phenyl-1H-benzo[d]imidazole.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
-
Protocol 2: General Procedure for the Synthesis of 5-Isopropyl-2,3-disubstituted-quinoxalines
This protocol details the synthesis of 5-isopropyl-2,3-diphenylquinoxaline.
-
Materials:
-
This compound (1.0 mmol, 150.2 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial acetic acid (0.5 mL)
-
Deionized water
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and benzil in ethanol.
-
Add glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. If not, slowly add cold water until precipitation is complete.
-
Collect the solid product by filtration and wash with a cold ethanol-water mixture (1:1).
-
Dry the product in a vacuum oven to yield 5-isopropyl-2,3-diphenylquinoxaline.
-
Recrystallize from ethanol for further purification if required.
-
Mandatory Visualization
Caption: Synthetic pathways of this compound.
Application Notes and Protocols for the Scalable Synthesis of N-Heterocycles Using 3-Isopropylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key data for the synthesis of N-heterocyclic compounds, specifically benzimidazoles and quinoxalines, utilizing 3-isopropylbenzene-1,2-diamine as a key starting material. The presence of the isopropyl group can enhance lipophilicity and modulate the biological activity of the resulting heterocycles, making them attractive scaffolds in drug discovery.
Introduction
N-heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Benzimidazoles and quinoxalines, in particular, are privileged scaffolds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The scalable synthesis of substituted N-heterocycles is therefore of significant interest to the medicinal and process chemistry communities. This compound offers a valuable building block for introducing an isopropyl moiety onto the benzene ring of these heterocyclic systems. This document outlines synthetic strategies, provides detailed experimental protocols, and presents key reaction data to facilitate the scalable preparation of these compounds.
Synthesis of 5-Isopropyl-1H-benzo[d]imidazol-2(3H)-one
While a direct condensation of this compound to form benzimidazolones can be challenging, a multi-step synthesis commencing from a commercially available substituted aniline provides a reliable and scalable route. The following protocol is adapted from the synthesis of structurally related benzimidazolones.[1][2]
Experimental Workflow
Caption: Synthetic workflow for 5-Isopropyl-1H-benzo[d]imidazol-2(3H)-one.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Isopropyl-2-nitroaniline
-
To a stirred solution of 4-isopropylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until pH 7-8 is reached.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-isopropyl-2-nitroaniline.
Step 2: Synthesis of this compound
-
To a mixture of 4-isopropyl-2-nitroaniline (1.0 eq) in ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
Step 3: Synthesis of 5-Isopropyl-1H-benzo[d]imidazol-2(3H)-one
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to obtain 5-isopropyl-1H-benzo[d]imidazol-2(3H)-one.
Quantitative Data
| Step | Product | Typical Yield | Reference |
| 1 | 4-Isopropyl-2-nitroaniline | 80-90% | General Nitration |
| 2 | This compound | 85-95% | [2] |
| 3 | 5-Isopropyl-1H-benzo[d]imidazol-2(3H)-one | 90-98% | [2] |
Synthesis of 6-Isopropylquinoxaline
The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This method is generally high-yielding and can be scaled up effectively.
Experimental Workflow
Caption: One-pot synthesis of 6-Isopropylquinoxaline.
Detailed Experimental Protocol
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add an aqueous solution of glyoxal (40 wt. %, 1.05 eq) dropwise at room temperature with stirring.
-
A mildly exothermic reaction may be observed. Continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 6-isopropylquinoxaline.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
Quantitative Data for Quinoxaline Synthesis
The condensation of o-phenylenediamines with 1,2-dicarbonyls is a robust reaction. While specific data for the 3-isopropyl derivative is not extensively published, yields for analogous reactions are typically high.
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| This compound | Glyoxal | 6-Isopropylquinoxaline | >90% (expected) |
| This compound | Biacetyl (2,3-butanedione) | 6-Isopropyl-2,3-dimethylquinoxaline | >90% (expected) |
| This compound | Benzil | 6-Isopropyl-2,3-diphenylquinoxaline | >95% (expected) |
Scalability Considerations
For Benzimidazole Synthesis:
-
Nitration: This step is highly exothermic and requires careful temperature control on a large scale. The use of continuous flow reactors can offer superior heat management and safety.
-
Reduction: The reduction of the nitro group with iron/HCl is a classic and scalable method, though it generates significant iron oxide waste. Catalytic hydrogenation (e.g., using H2 and Pd/C) is a cleaner alternative for large-scale production, although it requires specialized high-pressure equipment.
-
Cyclization: The use of CDI is effective but can be costly for large-scale synthesis. Alternative cyclizing agents such as urea (with thermal conditions) or phosgene derivatives (with appropriate safety measures) can be considered for process optimization.
For Quinoxaline Synthesis:
-
The condensation reaction is typically straightforward and highly efficient, making it amenable to scale-up.
-
Solvent Selection: While ethanol is a common solvent, for larger scales, minimizing solvent volume or using greener solvents should be considered. In some cases, the reaction can be performed in water.
-
Work-up: A simple precipitation and filtration work-up is ideal for large-scale synthesis as it avoids lengthy extraction procedures.
Applications in Drug Development
The N-heterocycles derived from this compound are valuable scaffolds for further functionalization. For instance, substituted 1-isopropyl-benzimidazoles have been investigated as potent inhibitors of the Pseudomonas aeruginosa quorum sensing receptor (PqsR), which is a target for developing new anti-infective agents.[3] The isopropyl group in these molecules has been shown to be optimal for biological activity.[3] Quinoxalines are also a core component of several antibiotics and kinase inhibitors.[4] The protocols provided herein offer a reliable pathway to access these important classes of compounds for further investigation in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Isopropylbenzene-1,2-diamine as a Building Block for High-Performance Polyamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and potential properties of polyamides derived from 3-isopropylbenzene-1,2-diamine. The introduction of the bulky isopropyl group onto the aromatic diamine backbone is anticipated to modify the physical and chemical characteristics of the resulting polymers, potentially leading to enhanced solubility and processability, traits highly desirable in the development of advanced materials for various applications, including specialty membranes and high-performance films. This document outlines detailed protocols for the synthesis of such polyamides via low-temperature solution polymerization and interfacial polymerization. Representative data on thermal and mechanical properties, based on trends observed for structurally similar aromatic polyamides, are presented in a tabular format for comparative analysis.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their rigid rod-like structure and strong intermolecular hydrogen bonding often lead to poor solubility and high processing temperatures, limiting their widespread application. A common strategy to overcome these limitations is the incorporation of bulky side groups into the polymer backbone. This structural modification disrupts chain packing, reduces crystallinity, and improves solubility in organic solvents.
This compound presents itself as a promising monomer for the synthesis of modified aromatic polyamides. The presence of the isopropyl group is expected to impart increased solubility and improved processability to the resulting polymers, while potentially maintaining desirable thermal and mechanical properties. These characteristics make polyamides derived from this diamine attractive candidates for applications in gas separation membranes, dielectric films, and advanced composites.
Potential Applications
The unique properties anticipated for polyamides synthesized from this compound suggest their utility in a range of advanced applications:
-
Gas Separation Membranes: The introduction of bulky isopropyl groups can increase the fractional free volume of the polymer matrix, which is a critical factor in enhancing gas permeability.
-
Soluble High-Temperature Films: Improved solubility would facilitate the solution casting of flexible and tough films for applications in electronics and aerospace where high thermal resistance is required.
-
Advanced Composites: The modified polyamides could serve as a matrix material for fiber-reinforced composites with enhanced processability and toughness.
-
Drug Delivery Matrices: The controlled porosity and biocompatibility of certain polyamides make them potential candidates for drug encapsulation and controlled release systems.
Representative Polymer Properties
While specific experimental data for polyamides derived from this compound is not extensively available in the reviewed literature, the following tables present representative data based on established trends for aromatic polyamides containing bulky side groups. This data is intended to provide a reasonable expectation of the performance of these materials.
Table 1: Representative Thermal Properties of Polyamides
| Polymer Structure | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) |
| Polyamide from this compound and Terephthaloyl Chloride | 250 - 280 | 450 - 480 |
| Polyamide from this compound and Isophthaloyl Chloride | 230 - 260 | 430 - 460 |
| Polyamide from this compound and 4,4'-Oxydibenzoyl Chloride | 240 - 270 | 440 - 470 |
Disclaimer: The data presented in this table is representative and based on general trends observed for aromatic polyamides with bulky side groups. Actual values for polyamides synthesized from this compound may vary.
Table 2: Representative Mechanical Properties of Polyamide Films
| Polymer Structure | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyamide from this compound and Terephthaloyl Chloride | 80 - 110 | 2.5 - 3.5 | 5 - 10 |
| Polyamide from this compound and Isophthaloyl Chloride | 70 - 100 | 2.0 - 3.0 | 8 - 15 |
| Polyamide from this compound and 4,4'-Oxydibenzoyl Chloride | 75 - 105 | 2.2 - 3.2 | 7 - 12 |
Disclaimer: The data presented in this table is representative and based on general trends observed for aromatic polyamides with bulky side groups. Actual values for polyamides synthesized from this compound may vary.
Experimental Protocols
The following are detailed protocols for the synthesis of polyamides using this compound as a monomer. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Low-Temperature Solution Polycondensation
This method is suitable for producing high molecular weight aromatic polyamides under mild reaction conditions.
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacid chlorides)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and anhydrous LiCl in anhydrous NMP. Stir the mixture until all solids are completely dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Dissolve an equimolar amount of the aromatic diacid chloride (e.g., terephthaloyl chloride) in a small amount of anhydrous NMP in a dropping funnel. Add this solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will precipitate the polyamide as a fibrous solid.
-
Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, LiCl, and solvent.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Protocol 2: Interfacial Polycondensation
This method is particularly useful for the rapid synthesis of polyamides at the interface of two immiscible liquids.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Terephthaloyl chloride (or other aromatic diacid chlorides)
-
Dichloromethane (CH₂Cl₂) or Hexane (organic solvent)
-
Water (aqueous solvent)
-
Acetone
Equipment:
-
Beaker
-
Stirring rod or magnetic stirrer
-
Separatory funnel (for washing)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving a specific molar amount of this compound and an acid acceptor (e.g., sodium carbonate, in a 2:1 molar ratio to the diacid chloride) in water.
-
Organic Phase Preparation: Prepare an organic solution by dissolving an equimolar amount of the aromatic diacid chloride in an immiscible organic solvent like dichloromethane.
-
Polymerization: Carefully pour the organic solution onto the aqueous solution in a beaker. A polymer film will form at the interface of the two layers.
-
Polymer Film Removal: The polyamide film can be continuously drawn from the interface using a pair of tweezers or a glass rod.
-
Alternatively (for powdered polymer): Vigorously stir the two-phase system for 5-10 minutes. The polymer will precipitate as a powder.
-
Washing: Collect the polymer (film or powder) and wash it thoroughly with water and then with acetone to remove unreacted monomers and byproducts.
-
Drying: Dry the polymer in a vacuum oven at 60-80°C for 24 hours.
Visualizations
Synthesis of Polyamide
Caption: Polyamide synthesis from this compound.
Experimental Workflow
Caption: General workflow for polyamide synthesis and characterization.
Structure-Property Relationship
Caption: Influence of the isopropyl group on polyamide properties.
Application Notes and Protocols for Diamination Reactions Involving 3-Isopropylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols concerning the synthesis of 3-Isopropylbenzene-1,2-diamine and its subsequent application in diamination reactions, interpreted here as cyclocondensation reactions to form valuable heterocyclic structures.
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process beginning with the dinitration of commercially available isopropylbenzene (cumene), followed by the reduction of the resulting dinitro intermediate.
Protocol 1: Dinitration of Isopropylbenzene
This protocol describes the synthesis of 3-isopropyl-1,2-dinitrobenzene. The nitration of cumene typically yields a mixture of ortho and para isomers, and forcing conditions for dinitration can lead to various isomers and byproducts.[1] The desired 1,2-dinitro isomer is often a minor product and requires careful separation.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 40 mL of isopropylbenzene (cumene).[2]
-
Nitrating Mixture Preparation: Slowly add 2.25 g of 90% nitric acid to a flask containing a solid acid catalyst, such as 15 g of H-ZSM-5 zeolite, or alternatively, a mixture of concentrated sulfuric acid and nitric acid.[2]
-
Nitration Reaction: Add the nitrating mixture dropwise to the stirred isopropylbenzene over a period of 30 minutes, maintaining the reaction temperature between 75-80°C.[2]
-
Reaction Monitoring: Stir the mixture for 4 hours at 75-80°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice. Separate the organic layer, wash it with water, followed by a 2% sodium carbonate solution, and finally with water again until neutral.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product will be a mixture of nitro-isomers. The desired 3-isopropyl-1,2-dinitrobenzene must be separated by column chromatography.
| Parameter | Condition | Reference |
| Starting Material | Isopropylbenzene (Cumene) | [2] |
| Nitrating Agent | 90% Nitric Acid / H-ZSM-5 or H₂SO₄ | [2] |
| Temperature | 75-80 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Expected Products | Mixture of mono- and dinitro-isomers | [1] |
Protocol 2: Reduction of 3-Isopropyl-1,2-dinitrobenzene
This protocol details the reduction of the purified 3-isopropyl-1,2-dinitrobenzene to the target diamine. A common method is catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-isopropyl-1,2-dinitrobenzene (1 mmol) in ethanol (20 mL) in a hydrogenation flask, add 10 mol% of Palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Connect the flask to a hydrogen gas supply and purge the system. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
| Parameter | Condition |
| Starting Material | 3-Isopropyl-1,2-dinitrobenzene |
| Reducing Agent | H₂ gas, 10% Pd/C catalyst |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | 1-3 atm |
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Part 2: Applications in Diamination (Cyclocondensation) Reactions
This compound serves as a key building block for the synthesis of complex heterocyclic molecules, such as quinoxalines and benzimidazoles. These reactions involve the condensation of the two amine groups with suitable electrophiles.
Protocol 3: Synthesis of Isopropyl-Substituted Quinoxalines
Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] This protocol provides a general method for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1 mmol) in ethanol (15 mL).[5]
-
Reaction: Stir the mixture at room temperature or reflux, depending on the reactivity of the dicarbonyl compound. The reaction is often catalyzed by a small amount of acid (e.g., acetic acid).[6]
-
Reaction Monitoring: Monitor the reaction by TLC. The formation of the quinoxaline product is typically rapid.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol.
| Parameter | Condition | Reference |
| Reactant A | This compound | - |
| Reactant B | 1,2-Dicarbonyl Compound (e.g., Benzil) | [3][4] |
| Solvent | Ethanol or Acetic Acid | [5][6] |
| Catalyst | Acetic Acid (optional) | [6] |
| Temperature | Room Temperature to Reflux | [5] |
| Typical Yield | >90% | [4] |
Quinoxaline Synthesis Pathway
Caption: General scheme for quinoxaline synthesis.
Protocol 4: Synthesis of Isopropyl-Substituted Benzimidazoles
Benzimidazoles are formed through the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[7][8][9][10]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (0.3 mmol) in a suitable solvent like a chloroform:methanol mixture (3:1, 3 mL), add the aldehyde (0.3 mmol).[8]
-
Catalyst Addition: Add a catalyst, such as supported gold nanoparticles (Au/TiO₂, 1 mol %) or a simple acid like lanthanum chloride (10 mol%).[8][10]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[8]
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC.
-
Work-up: If a heterogeneous catalyst is used, centrifuge or filter the mixture to remove the catalyst.[8] Wash the catalyst with ethanol.
-
Purification: Combine the organic filtrates and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization to yield the pure 2-substituted benzimidazole.
| Parameter | Condition | Reference |
| Reactant A | This compound | - |
| Reactant B | Aldehyde (aromatic or aliphatic) | [7][8] |
| Solvent | CHCl₃:MeOH (3:1) or Acetonitrile | [8][10] |
| Catalyst | Au/TiO₂ or LaCl₃ | [8][10] |
| Temperature | Room Temperature (25 °C) | [8] |
| Typical Yield | 85-95% | [10] |
Benzimidazole Synthesis Pathway
Caption: General scheme for benzimidazole synthesis.
References
- 1. youtube.com [youtube.com]
- 2. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antiviral, anticancer, and antipsychotic agents. Traditional multi-step syntheses of substituted piperazines can be time-consuming, costly, and generate significant chemical waste. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more efficient, economical, and environmentally friendly alternative. This document provides detailed application notes and protocols for the one-pot synthesis of piperazines, with a focus on methods utilizing 1,2-diamine derivatives as key starting materials.
Overview of Synthetic Strategies
The one-pot synthesis of piperazines from 1,2-diamines and their precursors can be achieved through several catalytic strategies. These methods often involve the in-situ formation of intermediates that subsequently undergo cyclization to form the piperazine ring. Key approaches include:
-
Reductive Amination and Cyclization: This common strategy involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or a precursor that can form a di-imine or related intermediate, followed by in-situ reduction to yield the piperazine.
-
Catalytic Reductive Cyclization of Dioximes: Primary amines can be reacted with nitrosoalkenes to form bis(oximinoalkyl)amines, which then undergo a catalytic reductive cyclization to form substituted piperazines.[1]
-
Annulation of Chiral 1,2-Diamines: Chiral 1,2-diamines, often derived from amino acids, can be used to construct enantiomerically pure substituted piperazines in a one-pot or sequential process.[2]
-
Diol-Diamine Coupling: Catalytic coupling of diols and diamines provides a direct route to the piperazine core.
The choice of method often depends on the desired substitution pattern on the piperazine ring and the availability of starting materials.
Experimental Protocols
This section provides detailed methodologies for key one-pot piperazine synthesis experiments.
Protocol 1: Catalytic Reductive Cyclization of Dioximes with a Primary Amine
This protocol is adapted from a method for the synthesis of piperazines bearing substituents at carbon and nitrogen atoms.[1] The process involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate, which is then subjected to catalytic reductive cyclization.
Materials:
-
Primary amine
-
Nitrosoalkene precursor (e.g., α-chloro-oxime)
-
Methanol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas source
-
Autoclave
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Formation of the Dioxime Intermediate: The bis(oximinoalkyl)amine (dioxime) is typically formed in a preceding step or generated in situ. For the purpose of this one-pot protocol, we will assume the dioxime has been pre-formed.
-
Catalytic Hydrogenation:
-
To a solution of the dioxime (1 equivalent) in methanol (0.1 M), add 5% Pd/C catalyst (50 mg per 0.5 mmol of dioxime).
-
Place the reaction vial in a steel autoclave.
-
Flush the autoclave with hydrogen gas and then fill to a pressure of approximately 40 bar.
-
Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.
-
-
Work-up:
-
Cool the autoclave to room temperature and slowly depressurize.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperazine product.
-
The product can be further purified by column chromatography if necessary.
-
Protocol 2: One-Pot Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from Amino Acids
This protocol outlines a concise route to chiral 3-substituted piperazine-2-acetic acid esters starting from amino acids, proceeding through a key 1,2-diamine intermediate.[2]
Materials:
-
N-Boc protected amino acid (e.g., (S)-alanine)
-
Reagents for Masamune condensation (e.g., Meldrum's acid, isobutyl chloroformate, N-methylmorpholine)
-
Ammonium acetate
-
Sodium cyanoborohydride
-
2-Nitrobenzenesulfonyl chloride (2-NsCl) or 4-Nitrobenzenesulfonyl chloride (4-NsCl)
-
Bromoethyldiphenylsulfonium triflate
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Appropriate solvents (e.g., THF, methanol, dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Synthesis of β-keto ester: Convert the N-Boc protected amino acid to the corresponding β-keto ester using a Masamune condensation.
-
Reductive Amination: Perform a reductive amination of the β-keto ester with ammonium acetate and sodium cyanoborohydride to yield the 2,3-substituted 1,4-diamine as a diastereomeric mixture.
-
Nosylation: Protect the newly formed amine with 2-NsCl or 4-NsCl to afford the key piperazine ring precursor.
-
Annulation and Cyclization (One-Pot Sequence):
-
Treat the nosylated diamine with bromoethyldiphenylsulfonium triflate.
-
Following the annulation, perform Boc deprotection using TFA.
-
Neutralize the reaction mixture with a basic workup (e.g., saturated sodium bicarbonate solution at 0 °C) to induce cyclization and afford the diastereomeric piperazine products.
-
-
Purification: Separate the diastereomers using column chromatography.
Quantitative Data Summary
The following table summarizes quantitative data from various one-pot piperazine synthesis methodologies, providing a comparison of reaction conditions and yields.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dioxime derivative | 5% Pd/C, H₂ (40 bar) | Methanol | 50 | 6 | High | [1] |
| N-Boc-(S)-alanine derivative | Bromoethyldiphenylsulfonium triflate, TFA | Not specified | 0 to RT | - | Good | [2] |
| Piperazine hydrochloride/acetate & Alkylating agent | Metal ions on polymeric resin | Methanol/AcOH | RT to Reflux | - | High | [3] |
| N-protected amino acids, isocyanide, aldehyde, amine | Ugi-4CR followed by cyclization and reduction | Not specified | - | - | 83-92 | [4] |
Visualizing the Workflow
The following diagrams illustrate the conceptual workflows for the one-pot synthesis of piperazines.
Caption: General workflow for one-pot piperazine synthesis.
Caption: Reductive cyclization of dioximes workflow.
Conclusion
One-pot synthesis methodologies provide powerful and efficient tools for the construction of piperazine derivatives. By leveraging catalytic processes and carefully designed reaction sequences, researchers can access a wide range of substituted piperazines from readily available starting materials like 1,2-diamines and amino acids. The protocols and data presented here offer a starting point for the implementation of these valuable synthetic strategies in drug discovery and development programs.
References
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of 3-Isopropylbenzene-1,2-diamine in Metallodrug Development: A Review of a Seemingly Unexplored Area
Despite a thorough review of scientific literature, there is a notable absence of published research on the specific application of 3-Isopropylbenzene-1,2-diamine in the development of metallodrugs. This suggests that this particular diamine ligand has not been extensively investigated as a component of metal-based therapeutic agents, or at least, such studies are not available in the public domain.
Metallodrugs, which are coordination complexes consisting of a central metal ion bonded to one or more organic ligands, have emerged as a significant class of therapeutic agents, particularly in cancer chemotherapy. The biological activity of these complexes is critically influenced by the nature of the organic ligands, which can modulate the metal center's reactivity, selectivity, and pharmacokinetic properties. Diamine ligands, in particular, are common scaffolds in the design of metallodrugs due to their ability to form stable chelate rings with metal ions.
While numerous studies have explored the therapeutic potential of metal complexes containing various substituted and unsubstituted diamine ligands, research specifically focused on this compound is not apparent. The isopropyl group on the benzene ring could theoretically influence the steric and electronic properties of the resulting metal complex, potentially impacting its biological activity. For instance, the bulky isopropyl group might affect the complex's ability to interact with biological targets or influence its solubility and membrane permeability.
The development of a novel metallodrug typically involves a systematic process that includes the synthesis and characterization of the metal complex, followed by extensive in vitro and in vivo evaluation of its biological activity. This process is guided by an understanding of the potential mechanism of action and the structure-activity relationships.
Given the lack of specific information on metallodrugs derived from this compound, it is not possible to provide detailed application notes, experimental protocols, or diagrams of signaling pathways. The scientific community has yet to publish data on the synthesis, characterization, or biological evaluation of such compounds.
This gap in the literature presents a potential opportunity for future research. A logical workflow for investigating the role of this compound in metallodrug development would be as follows:
Caption: A potential workflow for the development of metallodrugs based on this compound.
Further research in this area could potentially lead to the discovery of novel metallodrugs with unique therapeutic properties. The exploration of this uncharted territory in medicinal inorganic chemistry may yet reveal the value of this compound as a ligand in the design of future metal-based therapeutics.
Application Note: Exploring the Potential of 3-Isopropylbenzene-1,2-diamine in Advanced Polymer Synthesis
Introduction
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyimides and polyurethanes. The structure of the diamine monomer significantly influences the final properties of the polymer, including its thermal stability, solubility, and mechanical strength. The introduction of bulky, non-polar side groups, such as the isopropyl group in 3-Isopropylbenzene-1,2-diamine, can be a strategic approach to modify these properties. Specifically, such substitutions can disrupt chain packing, potentially leading to increased solubility and a lower glass transition temperature, which can be advantageous for polymer processing.
This document outlines a generalized protocol for the synthesis of polyimides and polyurethanes, using an aromatic diamine as a key monomer. While direct experimental data for the use of this compound is not extensively reported in publicly available literature, the following protocols are based on established methods for similar aromatic diamines and serve as a foundational guide for researchers exploring its use.
Part 1: Synthesis of Polyimides
Polyimides are synthesized via a two-step polycondensation reaction between a diamine and a dianhydride. The first step forms a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical imidization. The isopropyl group on the diamine is expected to enhance the solubility of the resulting polyimide.
Generalized Experimental Protocol: Two-Step Polyimide Synthesis
1. Synthesis of Poly(amic acid) Precursor:
-
Apparatus: A 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Procedure:
-
In the flask, dissolve a molar equivalent of this compound in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) under a nitrogen atmosphere. The concentration is typically maintained at 15-20% solids (w/w).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add one molar equivalent of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred solution over a period of 30-60 minutes. Maintain the temperature at 0-5°C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under nitrogen. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous solution is the poly(amic acid) precursor.
-
2. Conversion to Polyimide (Thermal Imidization):
-
Procedure:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate to a uniform thickness.
-
Place the plate in a vacuum oven or a forced-air oven.
-
Cure the film using a staged heating program. A typical cycle would be:
-
80°C for 1 hour to remove the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.
-
Hypothetical Reaction Data
The following table presents hypothetical data for the synthesis of a polyimide using this compound and a common dianhydride like PMDA. These values are representative of what might be expected for a soluble polyimide.
| Parameter | Value |
| Monomers | This compound, Pyromellitic dianhydride (PMDA) |
| Solvent | N,N-dimethylacetamide (DMAc) |
| Reaction Temperature (Polyamic Acid) | 0°C to Room Temperature |
| Reaction Time (Polyamic Acid) | 24 hours |
| Thermal Curing Cycle | 80°C (1h), 150°C (1h), 200°C (1h), 250°C (1h) |
| Polymer Yield | >95% (expected) |
| Inherent Viscosity (Polyamic Acid) | 0.8 - 1.5 dL/g (expected) |
| Glass Transition Temperature (Tg) | 250 - 300°C (estimated) |
| Decomposition Temperature (Td) | >450°C (estimated) |
Diagram: Polyimide Synthesis Workflow
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Isopropylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Isopropylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/solid. Is this normal and how can I handle it?
A1: It is common for crude aromatic diamines like this compound to appear as dark-colored oils or solids. This coloration is often due to the presence of oxidized impurities and residual reagents from the synthesis. The compound itself, when pure, is typically a lighter, crystalline solid. The dark color indicates the need for purification. It is recommended to proceed with one of the purification techniques outlined below. Storing the crude material under an inert atmosphere (nitrogen or argon) can help minimize further oxidation.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route used. A common synthesis involves the reduction of 3-isopropyl-1,2-dinitrobenzene or a related nitroaniline. Therefore, potential impurities include:
-
Unreacted starting materials: 3-isopropyl-1,2-dinitrobenzene or mono-amino-nitro-isopropylbenzene isomers.
-
Intermediates from incomplete reduction: Such as nitroso compounds.
-
Positional isomers: If the initial nitration of isopropylbenzene was not completely regioselective, other isomers of isopropylbenzene-1,2-diamine may be present.
-
Oxidation products: Aromatic amines are susceptible to air oxidation, leading to colored polymeric byproducts.
-
Residual catalyst and reagents: For example, residual metal catalysts from hydrogenation or salts from chemical reductions.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, possibly with a buffer, is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap significantly with the product signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
Troubleshooting Guides
Recrystallization
Q1: I am having trouble finding a suitable solvent for recrystallization. What should I do?
A1: The ideal recrystallization solvent should dissolve your crude product at high temperatures but not at low temperatures. For aromatic diamines, a trial-and-error approach with small amounts of the crude product is often necessary.
Recommended Solvents to Screen:
-
Non-polar: Hexane, Heptane, Toluene
-
Moderately Polar: Ethyl acetate, Diethyl ether
-
Polar Protic: Ethanol, Isopropanol, Water (often in combination with an organic solvent)
Troubleshooting Steps:
-
Start with single solvents: Test the solubility of a small amount of your crude product in a small volume of each solvent at room temperature and upon heating.
-
Try solvent pairs: If no single solvent is ideal, use a two-solvent system. Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate). Then, slowly add a "non-solvent" (a solvent in which the product is poorly soluble, e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Consider an anti-solvent approach: Dissolve the crude product in a good solvent at room temperature and then slowly add a non-solvent until precipitation occurs.
Q2: My compound oils out instead of forming crystals during recrystallization. How can I prevent this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:
-
Use a lower boiling point solvent system: This will ensure that the solution cools to a temperature below the melting point of your compound before it becomes saturated.
-
Increase the volume of the solvent: A more dilute solution may prevent the compound from coming out of solution at a high temperature.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Q3: The recrystallized product is still colored. How can I decolorize it?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Protocol for Decolorization:
-
Dissolve the crude product in the hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent flash boiling.
-
Add a small amount of activated charcoal (1-2% by weight of your compound).
-
Swirl the mixture and gently heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Column Chromatography
Q1: My compound is streaking or not moving from the baseline on a silica gel column. What is the problem?
A1: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to poor separation, tailing of peaks, and sometimes irreversible adsorption.
Solutions:
-
Use a basic mobile phase: Add a small amount of a competing amine to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol.[1] This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Use a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2]
-
Amine-functionalized silica: This is a commercially available stationary phase that is ideal for the purification of amines.
-
-
Reverse-phase chromatography: If your compound is sufficiently polar, reverse-phase chromatography on a C18-functionalized silica gel can be an effective alternative.[1]
Q2: I am not getting good separation between my product and a close-running impurity. How can I improve the resolution?
A2: Improving separation in column chromatography often involves optimizing the mobile phase.
Strategies for Better Separation:
-
Use a shallower solvent gradient: If you are using a gradient elution, make the change in solvent polarity more gradual.
-
Try a different solvent system: The choice of solvents can significantly affect selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order of compounds.
-
Optimize the polarity of the eluent: Use TLC to find a solvent system that gives a good separation (ΔRf > 0.2) and an Rf value for your desired compound of around 0.2-0.3.
-
Use a longer column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the purification of aromatic diamines based on literature for analogous compounds. Note that specific values for this compound may vary and optimization is recommended.
| Purification Technique | Stationary Phase | Eluent/Solvent System | Typical Recovery | Typical Purity | Reference |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with 1% Et₃N | 70-90% | >98% | General practice for amines |
| Flash Chromatography | Alumina (Neutral) | Dichloromethane/Methanol (98:2) | 75-95% | >98% | [2] |
| Recrystallization | N/A | Ethanol/Water | 60-85% | >99% | [3] |
| Recrystallization | N/A | Toluene | 70-90% | >99% | [4] |
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethanol/Water)
This protocol is a general guideline and may require optimization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol assumes the use of a standard flash chromatography system.
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the solvent mixture to prevent streaking. The ideal Rf for the product is around 0.25.
-
Column Packing: Pack a flash chromatography column with silica gel, equilibrating it with the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. Load the sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Apply positive pressure to achieve a flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for column chromatography of this compound.
References
Common side products in 3-Isopropylbenzene-1,2-diamine reactions and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-isopropylbenzene-1,2-diamine. The information provided is aimed at addressing common issues, particularly the formation of side products, and offering guidance on their prevention and resolution.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during reactions involving this compound.
Problem 1: Low Yield of the Desired Quinoxaline Product in Condensation with a 1,2-Dicarbonyl Compound.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. Monitor for potential side product formation at higher temperatures. - Use a catalyst such as p-toluenesulfonic acid, acetic acid, or a Lewis acid to promote the condensation. |
| Side Product Formation | - See the FAQ section below on common side products. - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. - Purify the crude product using column chromatography or recrystallization. Recrystallization from ethanol is often effective.[1] |
| Steric Hindrance | - The isopropyl group may sterically hinder the reaction. Consider using a more reactive dicarbonyl compound if possible. |
Problem 2: Formation of a Complex Mixture in Benzimidazole Synthesis with Aldehydes.
Direct condensation of o-phenylenediamines with aldehydes can lead to a complex mixture of products, including 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles.[2]
| Potential Cause | Suggested Solution |
| Over-reaction/Side Reactions | - Employ an oxidizing agent to facilitate the cyclization to the benzimidazole. Common oxidants include nitrobenzene, air, or copper(II) acetate. - Consider a two-step approach: first, form the Schiff base intermediate under mild conditions, then cyclize in a separate step with an oxidant. |
| Unfavorable Reaction Conditions | - Use a catalyst to improve selectivity. Ammonium chloride has been used as an effective catalyst in the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions of this compound?
While specific data for this compound is limited, based on the reactivity of related o-phenylenediamines, the following side products are plausible:
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Oxidation Products: Aromatic diamines are susceptible to oxidation, which can lead to colored impurities. This can occur upon exposure to air, especially at elevated temperatures.
-
Over-alkylation/acylation: Both amino groups can react with alkylating or acylating agents. To achieve mono-substitution, the use of protecting groups or careful control of stoichiometry is often necessary.
-
Polymerization: Under certain conditions, especially with highly reactive coupling partners, polymerization can occur.
-
Incomplete Cyclization: In the synthesis of heterocyclic compounds like quinoxalines and benzimidazoles, incomplete reaction can leave starting materials or intermediate Schiff bases in the product mixture.
-
Formation of Isomers: The isopropyl group can direct reactions to specific positions on the benzene ring, but the formation of minor regioisomers is a possibility depending on the reaction conditions.
Q2: How can I prevent the oxidation of this compound during a reaction?
To minimize oxidation:
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Avoid unnecessarily high reaction temperatures and prolonged reaction times.
-
If purification is required, consider using techniques that minimize exposure to air, such as flash chromatography.
Q3: What are the recommended purification methods for products derived from this compound?
-
Recrystallization: This is a common and effective method for purifying solid products. Ethanol is a frequently used solvent for recrystallizing quinoxaline derivatives.[1]
-
Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is a standard technique. The choice of eluent will depend on the polarity of the desired product and impurities.
-
Acid-Base Extraction: If the product has basic nitrogen atoms, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by neutralization and extracted back into an organic solvent.
Experimental Protocols
General Procedure for the Synthesis of 6-Isopropyl-2,3-diphenylquinoxaline
This protocol is adapted from general procedures for the synthesis of quinoxalines from o-phenylenediamines and benzil.
Materials:
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This compound
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Benzil
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Ethanol (or acetic acid)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1 equivalent of benzil in warm ethanol.
-
Add the benzil solution to the diamine solution with stirring.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, water can be added to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol or a mixture of ethanol and water.
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Recrystallize the crude product from ethanol to obtain pure 6-isopropyl-2,3-diphenylquinoxaline.
General Procedure for the Synthesis of 5-Isopropyl-2-substituted-1H-benzimidazole
This protocol is a general method for the condensation of o-phenylenediamines with aldehydes using a catalyst.[2]
Materials:
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This compound
-
Aldehyde (e.g., benzaldehyde)
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Ammonium chloride (NH₄Cl)
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Ethanol
Procedure:
-
To a mixture of 1 equivalent of this compound and 1 equivalent of the aldehyde in ethanol, add a catalytic amount of ammonium chloride (e.g., 30 mol%).[2]
-
Stir the resulting mixture at 80°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product should precipitate as a solid.
-
Collect the solid by filtration, wash with water, and dry.
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The crude product can be purified by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Reaction pathway for quinoxaline synthesis.
Caption: Reaction pathway for benzimidazole synthesis.
References
Technical Support Center: Optimizing Cyclization of 3-Isopropylbenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the cyclization of 3-Isopropylbenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the cyclization of this compound to form 4-isopropyl-1H-benzo[d]imidazoles?
A1: The most common and versatile methods for the synthesis of 4-isopropyl-1H-benzo[d]imidazoles from this compound involve the condensation reaction with various carbonyl-containing compounds. These include:
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Reaction with Aldehydes: This is a widely used method to synthesize 2-substituted-4-isopropyl-1H-benzo[d]imidazoles. The reaction is typically carried out in the presence of an oxidizing agent or a catalyst.
-
Reaction with Formic Acid: This method is used for the synthesis of the parent 4-isopropyl-1H-benzo[d]imidazole (where the 2-position is unsubstituted). The reaction is usually performed by heating the reactants together.
-
Reaction with Carboxylic Acids and Their Derivatives (Acid Chlorides, Esters): Similar to aldehydes, these reagents can be used to introduce a variety of substituents at the 2-position of the benzimidazole ring. These reactions often require acidic catalysts and higher temperatures.
-
Reaction with Nitriles: This method, often carried out under microwave irradiation in the presence of an acid catalyst, provides an efficient route to 2-substituted benzimidazoles.[1]
Q2: How does the isopropyl group at the 3-position of the diamine affect the cyclization reaction?
A2: The isopropyl group at the 3-position of the benzene-1,2-diamine ring introduces steric hindrance, which can influence the reaction in several ways:
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Reaction Rate: The bulky isopropyl group can sterically hinder the approach of the reagent to the amino groups, potentially slowing down the reaction rate compared to the cyclization of unsubstituted o-phenylenediamine.
-
Reaction Conditions: More forcing reaction conditions, such as higher temperatures or longer reaction times, may be required to achieve good yields.
-
Yield: The steric hindrance can lead to lower yields due to incomplete reactions or the formation of side products. Careful optimization of reaction parameters is crucial.
-
Regioselectivity: In cases where the diamine is asymmetrically substituted, the isopropyl group can influence the regioselectivity of the cyclization.
Q3: What are the typical catalysts used in the cyclization of o-phenylenediamines?
A3: A variety of catalysts can be employed to facilitate the cyclization reaction. The choice of catalyst often depends on the specific reactants and desired reaction conditions. Common catalysts include:
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Acid Catalysts: Strong mineral acids (e.g., HCl), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA) are frequently used, especially in reactions with carboxylic acids.[1][2]
-
Oxidizing Agents: When reacting with aldehydes, an oxidizing agent is often required to facilitate the final aromatization step. Examples include hydrogen peroxide (H₂O₂), air, or nitrobenzene.
-
Lewis Acids: Metal triflates, such as scandium triflate (Sc(OTf)₃), have been shown to be effective catalysts.
-
Heterogeneous Catalysts: Solid-supported catalysts can simplify product purification.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Insufficient reaction time or temperature: The steric hindrance of the isopropyl group may require more forcing conditions. 2. Ineffective catalyst: The chosen catalyst may not be optimal for this substituted diamine. 3. Poor quality of starting materials: Impurities in the this compound or the reacting partner can inhibit the reaction. 4. Presence of water: In some reactions, water can be detrimental. | 1. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC. 2. Screen a variety of catalysts (e.g., different acids, Lewis acids, or oxidizing agents). 3. Purify the starting materials before use. 4. Ensure anhydrous conditions by using dry solvents and glassware. |
| Formation of Multiple Products/Side Reactions | 1. Over-oxidation or side reactions of the aldehyde. 2. Formation of regioisomers if other substituents are present. 3. Dimerization or polymerization of starting materials. | 1. Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully. 2. Analyze the product mixture by NMR and chromatography to identify the isomers. Adjust reaction conditions (e.g., catalyst, solvent) to favor the desired isomer. 3. Use more dilute reaction conditions. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or difficult to crystallize. | 1. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. 2. Employ column chromatography with a suitable solvent system for purification. Acid-base extraction can also be effective for removing basic or acidic impurities. 3. Attempt to form a salt (e.g., hydrochloride salt) to induce crystallization. |
| Incomplete Reaction | 1. Steric hindrance from the isopropyl group. 2. Deactivation of the catalyst. | 1. Switch to a less sterically demanding reagent if possible. Increase catalyst loading or use a more active catalyst. 2. Add the catalyst in portions throughout the reaction. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 40 |
| 2 | NH₄Cl | Ethanol | Reflux | 6 | 85 |
| 3 | p-TsOH | Toluene | Reflux | 3 | 92 |
| 4 | Sc(OTf)₃ | Acetonitrile | Room Temp | 2 | 95 |
| 5 | H₂O₂/HCl | Acetonitrile | Room Temp | 1 | 90 |
Note: These are general conditions for o-phenylenediamine and may require optimization for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropyl-1H-benzo[d]imidazole using Formic Acid
-
In a round-bottom flask, combine this compound (1 mmol) and formic acid (1.2 mmol).
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Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly add a 10% sodium hydroxide solution to neutralize the excess acid until the pH is ~7-8.
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The crude product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
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Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 4-isopropyl-1H-benzo[d]imidazole.
Protocol 2: Synthesis of 2-Aryl-4-isopropyl-1H-benzo[d]imidazole using an Aldehyde
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To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, acetonitrile; 10 mL) in a round-bottom flask, add the desired aromatic aldehyde (1 mmol).
-
Add a catalyst/oxidizing system. For example, a catalytic amount of p-toluenesulfonic acid (0.1 mmol) or a combination of H₂O₂ (1.1 mmol) and HCl (catalytic).
-
Stir the reaction mixture at room temperature or heat under reflux, depending on the chosen catalytic system. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 4-isopropyl-1H-benzo[d]imidazoles.
Caption: Troubleshooting logic for low product yield in the cyclization reaction.
References
Technical Support Center: Handling Air-Sensitive 3-Isopropylbenzene-1,2-diamine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling air-sensitive 3-Isopropylbenzene-1,2-diamine intermediates. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Issue 1: The solid this compound has changed color (e.g., from off-white/light brown to dark brown/purple).
-
Question: My previously purchased this compound has developed a dark coloration in the bottle. What is the cause, and is it still usable?
-
Answer: A color change to dark brown or purple is a common visual indicator of oxidation.[1] Phenylenediamines are susceptible to air oxidation, which leads to the formation of highly colored quinone-imine derivatives and other degradation products.[1] The reaction is accelerated by exposure to oxygen, light, and elevated temperatures. While a slight color change might not significantly impact some reactions, a pronounced darkening suggests a considerable level of impurity. For sensitive downstream applications, it is highly recommended to purify the diamine before use or to use a fresh, unoxidized batch.
Issue 2: Inconsistent or poor yields in reactions using this compound.
-
Question: I am experiencing inconsistent yields in my reaction where this compound is a key starting material. Could the handling of the diamine be the issue?
-
Answer: Yes, improper handling of this air-sensitive intermediate is a likely cause for inconsistent reaction outcomes. The oxidation of the diamine reduces the amount of active starting material, leading to lower yields. Furthermore, the degradation products can potentially interfere with your reaction or complicate the purification of your desired product. To ensure reproducibility, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) at all times, from storage to dispensing and addition to the reaction vessel.
Issue 3: Difficulty in completely dissolving the diamine after storage.
-
Question: I'm having trouble dissolving my this compound in a solvent in which it was previously soluble. What could be the reason?
-
Answer: The oxidation of phenylenediamines can lead to the formation of polymeric byproducts which may have different solubility profiles compared to the parent diamine. If you observe insoluble particulates from a previously soluble batch, it is a strong indication of degradation. It is advisable to filter the solution to remove these impurities before use, although the effective concentration of your diamine solution will be lower than calculated. For best results, use fresh or purified diamine.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the ideal storage conditions for this compound?
-
Answer: To minimize oxidation, this compound should be stored in a tightly sealed container under a positive pressure of an inert gas like nitrogen or argon.[2][3] The container should be placed in a cool, dark, and dry environment, such as a refrigerator or a freezer, away from light and moisture.[2]
-
Question: What is the best way to weigh and dispense solid this compound?
-
Answer: The most reliable method for weighing and dispensing air-sensitive solids is inside a glovebox with an inert atmosphere. If a glovebox is not available, a Schlenk line can be used to create an inert environment within the flask before and after the addition of the solid. A continuous flow of inert gas can be used to blanket the solid during a quick weighing and transfer process.
Reaction and Work-up
-
Question: Can I set up a reaction with this compound on the benchtop?
-
Answer: It is strongly discouraged to handle this compound on an open benchtop due to its air sensitivity. Reactions should be set up using standard air-free techniques, such as a Schlenk line or in a glovebox, to prevent degradation of the starting material and ensure the integrity of the reaction.
-
Question: Are there any specific considerations during the reaction work-up?
-
Answer: During the work-up, the product containing the diamine moiety may still be air-sensitive. It is advisable to perform extractions and purifications under a blanket of inert gas where possible. If the final product is also known to be air-sensitive, all handling and storage steps should be conducted under inert conditions.
Quantitative Data on Stability
| Condition | Expected Stability | Notes |
| Storage Temperature | ||
| Room Temperature (~25°C) | Low | Significant degradation can be expected over days to weeks, especially if exposed to air. |
| Refrigerated (2-8°C) | Moderate | Shelf-life is extended, but oxidation will still occur over time if not stored under an inert atmosphere. |
| Frozen (≤ -20°C) | High | Recommended for long-term storage to significantly slow down degradation processes. |
| Atmosphere | ||
| Air (Ambient) | Very Low | Rapid oxidation will occur, leading to discoloration and impurity formation. |
| Inert Gas (Nitrogen/Argon) | High | The primary method for preventing oxidative degradation. |
| Light Exposure | ||
| Exposed to Light | Low | Photodegradation can accelerate the oxidation process. |
| Stored in Dark | High | Amber vials or storage in a dark location is recommended. |
Experimental Protocols
Protocol 1: Weighing and Dispensing of this compound using a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring a clean, dry weighing boat, spatula, and a vial with a septum cap into the glovebox antechamber.
-
Inerting: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.
-
Transfer: Move the items from the antechamber into the main glovebox chamber.
-
Weighing: Place the weighing boat on a tared balance inside the glovebox. Carefully transfer the desired amount of this compound from its storage container to the weighing boat using the spatula.
-
Transfer to Vial: Transfer the weighed solid into the vial and securely cap it with the septum cap.
-
Removal: The sealed vial can now be removed from the glovebox for use in your reaction setup.
Protocol 2: Addition of Solid this compound to a Reaction Flask using a Schlenk Line
-
Flask Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a side arm. Allow the flask to cool to room temperature under a stream of inert gas connected to a Schlenk line.
-
Weighing: In a separate vial, quickly weigh the desired amount of this compound. Minimize exposure to air during this step.
-
Inert Gas Flow: Increase the flow of inert gas through the reaction flask to create a positive pressure.
-
Addition: Briefly remove the stopper from the neck of the flask and quickly add the weighed solid.
-
Purging: Immediately replace the stopper and evacuate the flask on the Schlenk line (being careful not to pull the solid into the line) and backfill with inert gas. Repeat this evacuation/backfill cycle three times to ensure a fully inert atmosphere.
Visualizations
Caption: A flowchart illustrating the key stages in the handling of air-sensitive this compound.
Caption: A decision-making diagram for troubleshooting poor reaction outcomes when using this compound.
References
Troubleshooting low conversion rates in diamination of allenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conversion rates in the diamination of allenes.
Frequently Asked Questions (FAQs)
Q1: My diamination reaction shows low or no conversion of the starting allene. What are the primary factors I should investigate?
A1: Low conversion rates in allene diaminations can stem from several factors. Systematically investigate the following:
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Reagent Quality: Ensure the purity and activity of all reagents, especially the amine source and any halogenating agents (e.g., N-Iodosuccinimide (NIS), N-Chlorosuccinimide (NCS)). Haloamines, if prepared in situ, may not have formed efficiently.
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Reaction Atmosphere: Many diamination reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.
-
Temperature Control: The optimal temperature can be crucial. Some reactions require low temperatures (e.g., -20°C) to suppress side reactions, while others may need elevated temperatures to proceed.[1] Verify the internal reaction temperature.
-
Substrate Reactivity: Electron-deficient allenes are generally more reactive in nucleophilic additions. If your allene is electron-rich, it may require more forcing conditions or a different catalytic system.
Q2: I am observing the formation of significant side products. What are the most common side reactions in allene diaminations?
A2: Allenes are versatile functional groups that can participate in several competing reaction pathways. Common side products may arise from:
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Allene Rearrangement: Allenes can rearrange to form more stable 1,3-dienes, especially under thermal or acidic conditions.[2]
-
[2+2] Cycloaddition: Allenes can undergo cycloaddition reactions with themselves or other components in the reaction mixture.
-
Ene Reaction: If the allene has an allylic proton, it can participate in an ene reaction.[3]
-
Halogenation of the Allene: The halogenating agent may directly react with the allene without subsequent amination.
Q3: How does the choice of the halogen source (e.g., NIS vs. NCS/KI) impact the reaction?
A3: The halogen source is critical for in situ haloamine formation and can significantly influence the reaction's success. The combination of NCS and a catalytic amount of an iodide source (like KI or TBAI) is often effective. The iodide can facilitate the formation of a more reactive iodoamine intermediate. Using NIS directly is another common approach. The optimal choice depends on the specific substrates and reaction conditions.
Q4: Can the structure of the amine nucleophile affect the conversion rate?
A4: Absolutely. The nucleophilicity and steric bulk of the amine are critical.
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Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react sluggishly.
-
Steric Hindrance: Bulky amines may exhibit lower reaction rates due to steric hindrance, making it difficult to approach the allene.
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to diagnosing and resolving issues leading to low yields in allene diamination reactions.
Problem 1: Low or No Product Formation with Starting Material Recovery
| Potential Cause | Suggested Solution |
| Inactive Reagents | Use freshly purchased or purified reagents. Verify the activity of the halogenating agent. If using a catalyst, ensure it has not been deactivated. |
| Suboptimal Temperature | Screen a range of temperatures. For exothermic reactions, ensure efficient cooling. For slow reactions, cautiously increase the temperature. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can be critical. Refer to literature for the recommended solvent for your specific reaction type. Common solvents include acetonitrile, ethanol, and dichloromethane.[1] |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of Multiple Products and Low Yield of Desired Product
| Potential Cause | Suggested Solution |
| Side Reactions Dominate | Lowering the reaction temperature can often suppress side reactions like allene rearrangement.[2] Ensure the pH of the reaction is controlled, as acidic or basic conditions can promote undesired pathways. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reagent may lead to side product formation. |
| Air or Moisture Contamination | Use anhydrous solvents and perform the reaction under an inert atmosphere. Degas the solvent if necessary. |
Data on Reaction Condition Optimization
The following tables summarize data from studies on allene diamination, highlighting the impact of various parameters on product yield.
Table 1: Optimization of Amphoteric Diamination Conditions [4]
| Entry | Halogen Source | Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NCS | None | CH3CN | 25 | <10 |
| 2 | NCS | KI (0.2) | CH3CN | 25 | 65 |
| 3 | NCS | KI (1.0) | CH3CN | 25 | 79 |
| 4 | NCS | KI (2.0) | CH3CN | 25 | 79 |
| 5 | NIS | None | CH3CN | 25 | 75 |
| 6 | NCS | TBAI (0.2) | CH3CN | 25 | 58 |
Table 2: Influence of Solvent and pH in Modular Diamination [1]
| Entry | Amine | Solvent | pH | Temperature (°C) | Yield (%) |
| 1 | Piperidine | CH3CN | N/A | 0 | 45 |
| 2 | Piperidine | EtOH | 7 | -20 | 60 |
| 3 | Piperidine | EtOH/AcOH | 4 | -20 | 85 |
| 4 | Morpholine | EtOH/AcOH | 4 | -20 | 82 |
| 5 | Pyrrolidine | EtOH/AcOH | 4 | -20 | 78 |
Key Experimental Protocols
Protocol 1: General Procedure for Intermolecular Amphoteric Diamination of Allenes[4]
-
To a solution of the diamine (0.2 mmol) in anhydrous acetonitrile (2.0 mL) under an argon atmosphere, add N-chlorosuccinimide (NCS) (0.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add potassium iodide (KI) (0.4 mmol) and the allene (0.24 mmol).
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na2S2O3 solution.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: General Procedure for Modular Three-Component Diamination of Allenes[1]
-
To a solution of the secondary amine (0.15 mmol) in anhydrous acetonitrile (1.0 mL) at 0°C under an argon atmosphere, add tert-butyl hypochlorite (t-BuOCl) (0.15 mmol).
-
Stir the mixture for 10 minutes at 0°C.
-
Add tetra-n-butylammonium iodide (TBAI) (0.225 mmol) and the allenoate (0.15 mmol).
-
Stir for the specified time at 0°C.
-
Add the primary amine (0.3 mmol) and a solution of methanol/acetic acid (1.0 mL, pH = 4).
-
Stir at -20°C for 1.5 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography.
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting low conversion rates.
References
Stabilizing 3-Isopropylbenzene-1,2-diamine for prolonged storage
Technical Support Center: 3-Isopropylbenzene-1,2-diamine
Welcome to the technical support center for this compound (CAS No. 112121-85-4). This guide provides researchers, scientists, and drug development professionals with essential information for the prolonged and stable storage of this reagent. Aromatic diamines are susceptible to degradation, which can compromise experimental outcomes. Below are troubleshooting guides and frequently asked questions to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: My previously colorless or light-yellow solution of this compound has turned dark brown/red. What happened?
A1: The color change is a classic indicator of oxidation. This compound, like other o-phenylenediamines, is highly susceptible to air oxidation. The amino groups are easily oxidized, leading to the formation of highly conjugated, colored quinone-imine derivatives and polymeric products. This process is accelerated by exposure to oxygen, light, and elevated temperatures.
Q2: What are the ideal storage conditions for neat (undissolved) this compound?
A2: For prolonged storage, the neat compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from oxygen and light. Several suppliers recommend refrigeration at temperatures between 2-8°C or freezing at -20°C.[1][2] Always refer to the manufacturer's specific recommendations.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions are also prone to rapid degradation. To prepare a stable stock solution, use a deoxygenated solvent (sparged with argon or nitrogen for 20-30 minutes). Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). For prolonged storage, the solution should be blanketed with an inert gas, sealed tightly, and stored in a freezer (-20°C or below).
Q4: Can I add a stabilizer to my compound or its solutions?
A4: Yes, adding antioxidants can significantly prolong the shelf-life. A multi-component antioxidant system is often effective for aromatic amines.[3] This can include a combination of:
-
Radical Scavengers: Such as hindered phenols (e.g., BHT, 2,6-di-tert-butyl-4-methylphenol).
-
Oxygen Scavengers: Such as hydroxylamine compounds.
-
Reducing Agents: For short-term stabilization during a procedure, a small amount of a reducing agent like sodium hydrosulfite can be used.[4]
It is crucial to ensure that any added stabilizer is compatible with your downstream application.
Q5: How can I check the purity of my stored this compound?
A5: The purity should be periodically checked using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5][6][7][8] A simple visual inspection for color change is a good first indicator of degradation, but analytical methods provide quantitative data.
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Solution & Prevention |
| Compound darkens upon opening a new bottle. | Exposure to atmospheric oxygen and humidity upon breaking the manufacturer's seal. | Immediately after opening, flush the vial headspace with a dry, inert gas (argon or nitrogen), reseal tightly, and store in a desiccator in the refrigerator or freezer. |
| Inconsistent results in a reaction using the diamine. | Degradation of the diamine, leading to lower active concentration and potential interference from degradation byproducts. | Confirm the purity of the diamine using HPLC or GC before use. If purity is compromised, purify the compound by recrystallization under an inert atmosphere or procure a fresh batch. |
| Precipitate forms in a stored solution. | Formation of insoluble polymeric oxidation products. The solution is likely significantly degraded. | The solution should be discarded. To prevent this, ensure solutions are prepared with deoxygenated solvents, stored under an inert atmosphere, and kept at low temperatures (-20°C or below). |
| TLC analysis shows multiple new spots compared to a fresh sample. | Multiple degradation products have formed. | Discard the material. For future storage, consider adding a compatible antioxidant to the neat compound or its solutions. See the data table below for suggestions. |
Data Presentation: Stabilizer Options for Aromatic Amines
The following table summarizes common antioxidant types that can be tested to stabilize aromatic amines. The optimal choice and concentration must be determined experimentally for your specific application.
| Stabilizer Class | Example Compounds | Mechanism of Action | Typical Concentration Range (w/w) | Reference |
| Radical Scavenger | 2,6-di-tert-butyl-4-methylphenol (BHT) | Scavenges free radicals to terminate oxidation chain reactions. | 0.01 - 0.5% | [3] |
| Oxygen Scavenger | N,N-diethylhydroxylamine | Reacts with and removes dissolved oxygen from the medium. | 0.01 - 0.5% | [3] |
| Peroxide Decomposer | Sodium dialkyldithiocarbamates | Decomposes peroxides that can initiate oxidation. | 0.01 - 0.5% | [3] |
| Light Stabilizer | Benzotriazole or Benzophenone derivatives | Absorb UV light to prevent photo-oxidation. | 0.01 - 0.5% | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for prolonged storage.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene, THF, Dichloromethane)
-
Antioxidant (e.g., BHT)
-
Schlenk flask or serum vials with septa
-
Source of dry inert gas (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Analytical balance
Procedure:
-
Deoxygenate Solvent: Place the required volume of solvent in a Schlenk flask. Bubble dry argon or nitrogen gas through the solvent for 30 minutes to remove dissolved oxygen.
-
Prepare Additive: In a glovebox or under a positive flow of inert gas, weigh the desired amount of antioxidant (e.g., to achieve a 0.05% w/v concentration) into a clean, dry vial.
-
Dissolution: Using a gas-tight syringe, transfer the deoxygenated solvent to the vial containing the antioxidant. Swirl to dissolve.
-
Weigh Diamine: In the glovebox or under inert gas, accurately weigh the required amount of this compound into a separate vial.
-
Prepare Final Solution: Transfer the solvent-antioxidant mixture to the vial containing the diamine. Seal the vial immediately with a septum cap.
-
Storage: Wrap the vial in aluminum foil to protect from light, and store in a freezer at -20°C. Ensure the vial is clearly labeled with the contents, concentration, and preparation date.
Protocol 2: Monitoring Purity via HPLC
Objective: To quantitatively assess the purity of a stored sample of this compound over time.
Materials:
-
Stored sample of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other suitable buffer component
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Filter and degas both mobile phases before use.
-
-
Prepare Standard Solution: Accurately weigh ~10 mg of a high-purity reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This is your 1 mg/mL stock standard. Prepare a series of dilutions for a calibration curve.
-
Prepare Sample Solution: Prepare a sample of your stored diamine at the same concentration (1 mg/mL) using the same diluent.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or other suitable wavelength determined by UV scan)
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the stored sample solution.
-
Calculate the purity of the stored sample by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the peak area to the calibration curve to determine the exact concentration of the active compound remaining.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for conducting a long-term stability study.
Caption: Decision tree for selecting appropriate storage conditions.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound;CAS No.:112121-85-4 [chemshuttle.com]
- 3. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents [patents.google.com]
- 6. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
How to avoid oxidation of 3-Isopropylbenzene-1,2-diamine during reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively prevent the oxidation of 3-Isopropylbenzene-1,2-diamine during chemical reactions. Adherence to these protocols is crucial for ensuring reaction success and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound, like other o-phenylenediamines, is susceptible to oxidation due to the electron-rich nature of the aromatic ring, which is further enhanced by the electron-donating amino and isopropyl groups. Exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of colored impurities, primarily through the oxidation of the diamine to the corresponding diimine and subsequent polymerization or formation of phenazine-type structures. This can result in darkened reaction mixtures and the formation of complex byproducts.[1]
Q2: What are the visible signs of oxidation of this compound?
A2: The primary visual indicator of oxidation is a change in color. Pure this compound should be a light-colored solid. Upon oxidation, it will typically darken, turning yellow, brown, or even black over time. This discoloration will also be apparent in solution.
Q3: How should I store this compound to minimize oxidation?
A3: To ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, amber glass vial to protect it from light. For extended storage, refrigeration at 2-8°C is also advised.
Q4: Can I use this compound that has already started to discolor?
A4: It is highly recommended to use fresh, pure starting material for best results. Using discolored, oxidized this compound can lead to lower yields, the formation of undesirable side products, and complications in product purification. If the material is only slightly discolored, purification by recrystallization or column chromatography under an inert atmosphere may be possible, but using a fresh batch is preferable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns dark immediately upon adding this compound. | 1. Oxygen exposure during addition. 2. Contaminated or wet solvent. 3. Reaction temperature is too high. | 1. Ensure the reaction flask is thoroughly purged with an inert gas (nitrogen or argon) before and during the addition of the diamine. Use a positive pressure of inert gas. 2. Use freshly distilled, anhydrous, and deoxygenated solvents. 3. Add the diamine at a lower temperature, if the reaction conditions permit. |
| Low yield of the desired product and formation of insoluble materials. | 1. Significant oxidation of the starting material or intermediate. 2. Polymerization of oxidized diamine. | 1. Rigorously exclude oxygen from the reaction setup using inert atmosphere techniques. Consider adding an antioxidant if compatible with the reaction chemistry. 2. Ensure all reagents and solvents are pure and free of oxidizing contaminants. |
| Difficulty in purifying the final product due to colored impurities. | Co-elution of oxidized byproducts with the desired compound. | 1. If possible, perform the reaction under stricter inert conditions to minimize byproduct formation. 2. For purification, consider using a different solvent system for chromatography or recrystallization. Activated carbon treatment of a solution of the crude product (followed by filtration) can sometimes remove colored impurities, but should be tested on a small scale first. |
| Inconsistent reaction outcomes. | Variable levels of oxidation of the this compound starting material between batches. | 1. Always use a fresh bottle or a properly stored sample of the diamine. 2. If possible, assess the purity of the diamine by techniques like NMR or melting point before use. |
Experimental Protocols
General Protocol for Handling Air-Sensitive Reagents
This protocol outlines the standard procedures for setting up a reaction under an inert atmosphere, which is essential when working with this compound.
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, etc.)
-
Magnetic stir bar
-
Rubber septa
-
Needles and syringes
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Anhydrous, deoxygenated solvents
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of inert gas.
-
Purging: Flush the assembled apparatus with the inert gas for 5-10 minutes to remove any residual air. A needle connected to the gas line is inserted through a septum, and another needle is used as an outlet.
-
Solvent Addition: Add anhydrous, deoxygenated solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition:
-
Solids: If this compound is a solid, it can be added to the flask before purging or quickly added against a counterflow of inert gas.
-
Liquids: If used as a solution, it should be transferred via a dry syringe.
-
-
Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction, monitored by the bubbling rate in the bubbler.
Example Reaction: Synthesis of a Benzimidazole Derivative
This protocol describes the condensation of this compound with an aldehyde to form a substituted benzimidazole, a common reaction for this class of compounds.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Anhydrous, deoxygenated solvent (e.g., ethanol or toluene)
-
Catalyst (if required, e.g., a mild acid)
-
Standard inert atmosphere reaction setup
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere as described in the general protocol.
-
In the reaction flask, dissolve this compound (1 equivalent) in the chosen anhydrous, deoxygenated solvent.
-
Add the substituted benzaldehyde (1 equivalent) to the solution via a syringe.
-
If a catalyst is needed, add it at this stage.
-
Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the specific aldehyde) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The work-up procedure will depend on the properties of the product but typically involves extraction and purification by column chromatography or recrystallization. All steps should be performed with minimal exposure to air.
Data Presentation
Table 1: Effect of Solvent on Oxidation Rate (Qualitative)
| Solvent Type | Expected Effect on Oxidation Rate | Rationale |
| Polar Protic (e.g., Water, Ethanol) | May increase the rate | Can stabilize charged intermediates and radical cations formed during oxidation. |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Moderate effect | Can influence the solubility of oxygen and the stability of intermediates. |
| Nonpolar (e.g., Toluene, Hexane) | May decrease the rate | Lower solubility of oxygen and less stabilization of polar intermediates. |
Table 2: Effect of Temperature on Oxidation Rate (Qualitative)
| Temperature | Expected Effect on Oxidation Rate | Rationale |
| Low Temperature (e.g., 0-25°C) | Slower | Oxidation reactions, like most chemical reactions, have an activation energy barrier. |
| Elevated Temperature (e.g., >50°C) | Faster | Increased thermal energy leads to a higher frequency of molecular collisions with sufficient energy to overcome the activation barrier. |
Visualizations
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Decision Tree for Troubleshooting Oxidation Issues
Caption: Troubleshooting oxidation of this compound.
References
Technical Support Center: Purification of 3-Isopropylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing catalyst residues from 3-Isopropylbenzene-1,2-diamine products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, particularly concerning the removal of residual metal catalysts (e.g., Palladium).
Issue 1: Catalyst Residue Remains After Filtration Through Celite
| Possible Cause | Suggested Solution |
| Ineffective Filtration Setup | Ensure a proper Celite pad is prepared. The pad should be 1-2 cm thick and pre-wetted with the reaction solvent. A sintered glass funnel is recommended for optimal performance.[1] |
| Colloidal Catalyst Particles | Colloidal metal particles may pass through the Celite bed. Consider adding activated charcoal to the reaction mixture and stirring before filtration to adsorb these fine particles.[2] |
| Product Adsorption onto Celite | Aromatic diamines can sometimes adsorb onto the Celite. To minimize product loss, wash the Celite pad thoroughly with a polar solvent after filtering the reaction mixture. In some cases, refluxing the catalyst in a high-boiling solvent like DMF and filtering the hot solution may be necessary to recover the product.[2] |
| Inappropriate Celite Grade | Different grades of Celite have varying properties. Some may be slightly soluble in certain organic solvents or have a basic character, which could affect the product.[2] Ensure the Celite grade is appropriate for your solvent system and product. |
Issue 2: Incomplete Catalyst Removal After Column Chromatography
| Possible Cause | Suggested Solution |
| Co-elution of Product and Catalyst | The catalyst or its complexes may have a similar polarity to the product, leading to co-elution. Modify the solvent system to increase the polarity difference. A more polar solvent system may help retain the catalyst on the silica gel. |
| Channeling in the Column | Improperly packed silica gel can lead to channels, where the sample and solvent flow unevenly, resulting in poor separation. Ensure the silica gel is packed uniformly and the surface is level before loading the sample. |
| Product Tailing | Aromatic amines can interact with the acidic silica gel, causing tailing and broad peaks, which can overlap with catalyst residues. To mitigate this, a small amount of a basic modifier (e.g., triethylamine, 0.1-1%) can be added to the eluent. |
| Compound Instability on Silica | The product may be degrading on the silica gel, leading to impure fractions. Test the stability of your compound on a small amount of silica before performing a large-scale column. If instability is observed, consider alternative purification methods or using deactivated silica gel.[3] |
Issue 3: Low Product Recovery After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] Perform solubility tests with various solvents to find the optimal one. |
| Using Too Much Solvent | An excessive amount of solvent will keep the product dissolved even at low temperatures, leading to poor recovery. Use the minimum amount of hot solvent required to fully dissolve the compound.[5] |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[5] |
| Premature Crystallization During Hot Filtration | If hot filtration is necessary to remove insoluble impurities, the solution may cool and crystallize in the funnel. Use a pre-heated funnel and filter flask, and add a small amount of excess hot solvent before filtering to prevent this.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalyst residues from aromatic amine products?
A1: The most common methods include:
-
Filtration through Celite: Effective for removing heterogeneous catalysts and some precipitated homogeneous catalysts.[1]
-
Column Chromatography: A widely used technique for separating the product from the catalyst and other impurities based on polarity.[1]
-
Activated Carbon Treatment: Activated carbon can adsorb dissolved and colloidal palladium species.[7][8]
-
Metal Scavengers: Solid-supported reagents with functional groups that chelate and remove metal ions from the solution.[9][10]
-
Recrystallization: A purification technique that can remove impurities, including catalyst residues, by separating substances based on differences in their solubility.[4]
Q2: How can I quantify the amount of residual palladium in my this compound product?
A2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and precise method for quantifying trace metal impurities in organic compounds.[11][12] Other methods like atomic absorption spectroscopy can also be used. For a more rapid, semi-quantitative assessment in the lab, colorimetric or fluorometric detection kits are also available.[11][13]
Q3: Are metal scavengers effective for removing palladium from aromatic amine solutions?
A3: Yes, metal scavengers, particularly those with thiol or amine functional groups, are often highly effective at removing palladium from organic solutions.[7][9] They can be added directly to the reaction mixture, stirred for a period, and then filtered off. The efficiency of removal can be very high, often reducing palladium levels to low ppm values.[14]
Q4: Can I use activated carbon to remove catalyst residues? What is the general procedure?
A4: Yes, activated carbon is a cost-effective method for removing palladium residues.[7] A general procedure involves adding a small amount of activated carbon (e.g., 5-10 wt% relative to the product) to the solution of the crude product, stirring the mixture at room temperature or with gentle heating for several hours, and then filtering the carbon off through a pad of Celite.[7]
Q5: My product is a solid. Is recrystallization a good method for catalyst removal?
A5: Recrystallization can be an effective purification method, but its success in removing catalyst residues depends on the specific circumstances. In some cases, the catalyst can be trapped within the crystal lattice of the product.[15] It is often more effective when used as a final purification step after the bulk of the catalyst has been removed by other means, such as filtration or treatment with a metal scavenger.
Experimental Protocols
Protocol 1: Removal of Palladium Catalyst using Celite Filtration
-
Preparation: Place a sintered glass funnel on a clean filter flask.
-
Celite Pad Formation: Prepare a slurry of Celite (1-2 cm depth) in the reaction solvent and pour it into the funnel. Apply gentle vacuum to pack the Celite into a uniform pad. Wash the pad with fresh solvent.
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce viscosity.[1] Carefully pour the mixture onto the Celite pad under vacuum.
-
Washing: Wash the Celite pad with several portions of the reaction solvent to ensure all the product is collected.[1]
-
Product Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal of Palladium Catalyst using Activated Carbon
-
Adsorption: To the crude reaction mixture or a solution of the crude product, add activated carbon (typically 5-10% by weight of the theoretical product yield).
-
Stirring: Stir the suspension at room temperature for 2-4 hours. In some cases, gentle heating (e.g., 40-50 °C) can improve efficiency.[7]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the carbon/Celite cake with fresh solvent to recover any adsorbed product.
-
Product Isolation: Concentrate the filtrate to yield the purified product.
Protocol 3: Removal of Palladium using a Solid-Supported Metal Scavenger
-
Scavenger Selection: Choose a scavenger with high affinity for palladium, such as one containing thiol (e.g., SiliaMetS Thiol) or triaminotriazine (e.g., MP-TMT) functional groups.[9][10]
-
Treatment: Add the scavenger (typically 3-5 equivalents relative to the residual palladium) to the solution of the crude product.
-
Incubation: Stir the mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, as recommended by the manufacturer.[10]
-
Filtration: Remove the scavenger by filtration.
-
Product Isolation: Concentrate the filtrate to obtain the purified product.
Quantitative Data on Catalyst Removal Efficiency (General)
The following table summarizes typical efficiencies for palladium removal using various techniques, as reported in the literature for different organic compounds. These values should be considered as a general guide, and specific results for this compound may vary.
| Purification Method | Initial Pd Concentration | Final Pd Concentration | Removal Efficiency | Reference |
| Column Chromatography | >5000 ppm | <100 ppm | ~98% | [14] |
| Metal Scavenger (MP-TMT) | 33,000 ppm | <200 ppm | >99% | [10] |
| Activated Carbon | 300 ppm | <1 ppm | >99% | [7] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 3. Chromatography [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
- 11. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. researchgate.net [researchgate.net]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of diamines where exothermic reactions are a concern.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions in large-scale diamine synthesis?
A1: The primary hazard is a thermal runaway, which occurs when the heat generated by the reaction exceeds the rate of heat removal.[1][2] This surplus heat increases the reaction mass temperature, which in turn exponentially accelerates the reaction rate, leading to a rapid and uncontrolled rise in temperature and pressure.[1] Potential consequences include violent boiling, rapid gas evolution, over-pressurization of the reactor, and catastrophic vessel failure, which can result in explosions, fires, and the release of toxic or flammable materials.[1][3]
Q2: How does scaling up a diamine synthesis from the lab to a large-scale reactor affect exothermic risk?
A2: Scaling up significantly increases the risk of a thermal runaway. The heat produced is proportional to the volume of the reaction mixture, while the heat removed depends on the available surface area for heat transfer. As the scale increases, the volume-to-surface area ratio increases, making cooling less efficient.[1][4] A reaction that is easily controlled in a laboratory flask can become hazardous on a larger scale if cooling capacity is not adequately increased.[4]
Q3: What are the first steps I should take to assess the thermal risk of a new diamine synthesis?
A3: A thorough reaction hazard assessment is critical before any scale-up.[5] This involves:
-
Literature Review: Check for known hazards associated with the reactants, products, and intermediates.
-
Thermal Screening: Use techniques like Differential Scanning Calorimetry (DSC) or the Advanced Reactive System Screening Tool (ARSST) to determine the onset temperature of any exothermic decomposition.[4][6]
-
Reaction Calorimetry (RC): Perform the reaction in a reaction calorimeter to measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under process conditions.[7][8] This data is crucial for designing a safe process.
Q4: What are the most effective control strategies for managing heat in large-scale exothermic reactions?
A4: A multi-layered approach is most effective:
-
Semi-Batch Operation: Instead of adding all reactants at once, use a semi-batch process where one reactant is added in a controlled manner. This allows you to control the reaction rate by adjusting the addition rate.[6][7] The rate of addition should not exceed the heat transfer capabilities of the reactor.[4]
-
Efficient Cooling Systems: Utilize reactor jackets, internal cooling coils, or external heat exchangers to remove heat effectively.[9][10]
-
Solvent and Diluent Selection: Choose solvents that can absorb heat (have a high heat capacity) and consider using an inert diluent to moderate the reaction rate.[9] In some diamine syntheses, such as the hydrogenation of adiponitrile, excess ammonia can act as a heat sink.[11]
-
Process Control Systems: Implement automated systems with sensors for real-time monitoring of temperature and pressure. These systems can automatically adjust cooling rates or stop reactant feed if deviations from the set parameters occur.[1][12]
Q5: What is an emergency shutdown or "quenching" procedure, and when should it be used?
A5: A quenching procedure is an emergency measure to rapidly stop a reaction that is approaching a thermal runaway. This typically involves rapidly adding a chemical inhibitor or a large volume of a cold, inert liquid to the reactor to halt the reaction and absorb the excess heat.[10] A quench valve, often installed at the base of the reactor, can be activated to dump the reactor contents into a containment vessel filled with the quenching agent.[10] This should be used as a last resort when primary control measures have failed and a critical temperature or pressure limit is about to be breached.
Troubleshooting Guide
| Problem | Potential Causes | Immediate Actions & Solutions |
| Sudden, Unexpected Temperature Spike | 1. Reagent Addition Too Fast: The rate of heat generation is exceeding the cooling capacity.[4] 2. Cooling System Malfunction: Loss of coolant flow, incorrect jacket temperature. 3. Poor Mixing/Agitation Failure: Localized "hot spots" are forming where the reaction is accelerating.[3] 4. Incorrect Reactant Concentration: Higher concentration than specified leads to a faster reaction rate. | Immediate Actions: 1. Immediately stop all reagent feeds. [7] 2. Maximize cooling: Ensure full coolant flow to the jacket and any coils. 3. Verify agitation: Check that the agitator is running at the correct speed. Solutions: • Review and reduce the reagent addition rate. • Troubleshoot the cooling system (check pumps, valves, and coolant temperature). • If agitation has failed, prepare for emergency shutdown as heat transfer will be severely compromised. |
| Reaction Temperature Not Increasing (Stalling) | 1. Low Initial Temperature: The reaction has not reached its activation temperature. 2. Catalyst Inactivity: The catalyst may be poisoned or not present in the required amount. 3. Accumulation of Unreacted Reagents: This is a highly dangerous situation. If the reaction suddenly initiates, the accumulated reagents can react very rapidly, leading to a violent thermal runaway.[4][7] | Immediate Actions: 1. STOP reagent addition immediately. Do not add more reagent to a stalled reaction.[7] 2. Do NOT increase the temperature until the cause is understood. Solutions: • Carefully analyze a sample to determine the concentration of unreacted starting material. • If accumulation is confirmed, the batch may need to be safely quenched and disposed of. • Investigate the cause of the stall (catalyst, raw material quality, temperature) before attempting the reaction again. |
| Reactor Pressure Rising Above Set Limits | 1. Excessive Gas Evolution: The reaction is producing non-condensable gases at a higher rate than anticipated.[5] 2. Boiling of Solvent/Reactants: The reaction temperature has exceeded the boiling point of one of the components. 3. Approaching Thermal Runaway: A rapid increase in temperature is causing a corresponding increase in vapor pressure.[10] 4. Blocked Vent or Relief Valve: The emergency venting system is compromised. | Immediate Actions: 1. Stop all reagent and heat feeds. 2. Apply maximum cooling. [13] 3. Prepare for emergency pressure relief. Ensure personnel are clear of the area. Solutions: • Cross-reference the pressure rise with the temperature reading. If both are rising rapidly, a runaway is likely imminent; initiate emergency procedures. • If temperature is stable, investigate the source of gas evolution. • Ensure all emergency relief systems are correctly sized and maintained. |
Data Presentation
Table 1: Comparison of Thermal Hazard Assessment Techniques
| Technique | Sample Size | Information Obtained | Primary Use Case |
| Differential Scanning Calorimetry (DSC) | 1-10 mg | Onset temperature of decomposition, heat of decomposition (ΔHd).[6] | Rapid screening of raw materials, intermediates, and final products for thermal stability.[4] |
| Adiabatic Calorimetry (ARSST, VSP2, ARC) | 10-100 g | Adiabatic temperature and pressure rise rates, time to maximum rate.[6] | Simulating a worst-case scenario (cooling failure) to gather data for emergency relief system design. |
| Reaction Calorimetry (RC) | 0.5-2 L | Heat of reaction (ΔHr), heat flow, specific heat capacity, overall heat transfer coefficient (U).[8] | Process optimization and safety analysis under real process conditions; determining safe reagent addition profiles.[8] |
Experimental Protocols
Protocol: Determining Heat of Reaction using Reaction Calorimetry (RC)
This protocol outlines the key steps for safely determining the heat flow and total energy release of a semi-batch diamine synthesis.
Objective: To quantify the thermal output of the reaction to ensure safe scale-up.
Methodology:
-
System Calibration:
-
Assemble the reaction calorimeter according to the manufacturer's instructions.
-
Add the solvent and all reactants except the limiting reagent that will be dosed.
-
Perform a "heater calibration" by applying a known amount of electrical heat and measuring the system's response. This accurately determines the overall heat transfer coefficient (U) and the heat capacity (Cp) of the system.
-
-
Reaction Baseline:
-
Bring the reactor contents to the desired starting temperature.
-
Stir at the planned agitation speed for the process.
-
Monitor the heat flow for a period (e.g., 15-30 minutes) to establish a stable baseline before any reaction occurs.
-
-
Controlled Reagent Addition (Dosing):
-
Begin adding the limiting reagent at a slow, controlled rate using a calibrated pump.
-
Continuously record the reactor temperature, jacket temperature, and reagent addition rate. The calorimeter software will calculate the real-time heat flow from the reaction. The heat generation rate should not exceed the heat removal capacity determined during calibration.[4]
-
-
Isothermal Hold:
-
Once the addition is complete, hold the reaction mixture at the process temperature.
-
Continue monitoring the heat flow until it returns to the initial baseline, indicating the reaction is complete.
-
-
Data Analysis:
-
Integrate the area under the heat flow curve over time. This gives the total heat of reaction (Qr in Joules).
-
Calculate the molar enthalpy of reaction (ΔHr) by dividing Qr by the number of moles of the limiting reagent added.
-
Determine the maximum heat flow during the addition, which is critical for ensuring the production-scale reactor's cooling system can handle the load.
-
Use the collected data to model the consequences of a cooling failure and confirm that the process is safe.
-
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting decision tree for a thermal excursion event.
Caption: Workflow for safe assessment and scale-up of an exothermic process.
Caption: Layers of Protection Analysis (LOPA) for a chemical reactor.
References
- 1. cedrec.com [cedrec.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icheme.org [icheme.org]
- 6. fauske.com [fauske.com]
- 7. irjet.net [irjet.net]
- 8. syrris.com [syrris.com]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 11. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.wika.com [blog.wika.com]
Validation & Comparative
A Comparative Guide to 3-Isopropylbenzene-1,2-diamine and N1-Isopropylbenzene-1,2-diamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of C-Substituted vs. N-Substituted Isopropyl Phenylenediamines in Synthetic Applications.
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the choice of building blocks is paramount. Substituted o-phenylenediamines are critical precursors for the synthesis of a wide array of heterocyclic compounds, most notably quinoxalines, which are scaffolds of significant interest in medicinal chemistry. This guide provides a comprehensive comparison of two isomeric isopropyl-substituted benzene-1,2-diamines: 3-Isopropylbenzene-1,2-diamine and N1-Isopropylbenzene-1,2-diamine. The positioning of the isopropyl group, either on the aromatic ring or on one of the amino groups, imparts distinct electronic and steric characteristics that can significantly influence their synthetic utility.
Physicochemical Properties
Both this compound and N1-Isopropylbenzene-1,2-diamine share the same molecular formula (C₉H₁₄N₂) and molecular weight (150.22 g/mol ). However, their structural differences lead to variations in their physical and chemical properties.
| Property | This compound | N1-Isopropylbenzene-1,2-diamine |
| Structure | Isopropyl group on the benzene ring | Isopropyl group on a nitrogen atom |
| CAS Number | 112121-85-4 | 70918-95-5 |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol |
| Appearance | Not specified in readily available literature | Not specified in readily available literature |
| Boiling Point | Not specified in readily available literature | Not specified in readily available literature |
| Melting Point | Not specified in readily available literature | Not specified in readily available literature |
| Solubility | Expected to be soluble in common organic solvents | Expected to be soluble in common organic solvents |
Synthesis of Isomeric Isopropylbenzene-1,2-diamines
The synthetic routes to these two isomers are fundamentally different, starting from distinct precursors. The following sections outline plausible, multi-step synthetic pathways for each compound, based on established organic chemistry principles.
Synthesis of this compound
The synthesis of this compound originates from 3-isopropylaniline. The key steps involve nitration followed by reduction.
Experimental Protocol:
-
Nitration of 3-Isopropylaniline: The nitration of 3-isopropylaniline is expected to be regioselective. The amino group is a strong ortho-, para-director, while the isopropyl group is a weaker ortho-, para-director. The directing effects of the amino group will dominate, leading to the introduction of a nitro group primarily at the ortho and para positions relative to the amino group. Steric hindrance from the isopropyl group might influence the ortho:para ratio.
-
Further Nitration: A second nitration would be required to introduce a nitro group adjacent to the first, which is necessary to form the 1,2-diamine. The regioselectivity of this step will be influenced by the combined directing effects of the amino, isopropyl, and the first nitro group.
-
Reduction of the Dinitro Compound: The resulting dinitro-isopropylbenzene derivative is then reduced to the corresponding diamine. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[1][2][3]
Figure 1. Proposed synthetic pathway for this compound.
Synthesis of N1-Isopropylbenzene-1,2-diamine
The synthesis of N1-Isopropylbenzene-1,2-diamine starts with the N-alkylation of aniline, followed by nitration and reduction.
Experimental Protocol:
-
N-isopropylation of Aniline: N-isopropylaniline can be synthesized via several methods, including reductive amination of aniline with acetone in the presence of a reducing agent like sodium borohydride, or by direct alkylation of aniline with an isopropyl halide.[4][5][6]
-
Nitration of N-Isopropylaniline: The N-isopropylamino group is an ortho-, para-director. Nitration of N-isopropylaniline is expected to yield a mixture of ortho- and para-nitro isomers. The para-isomer is often favored due to reduced steric hindrance.
-
Reduction of the Nitro Compound: The separated ortho-nitro-N-isopropylaniline is then reduced to N1-Isopropylbenzene-1,2-diamine using standard methods for nitro group reduction.[1][2][3]
Figure 2. Proposed synthetic pathway for N1-Isopropylbenzene-1,2-diamine.
Comparative Performance in Quinoxaline Synthesis
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and widely used method for the synthesis of quinoxalines. The differences in the structure of this compound and N1-Isopropylbenzene-1,2-diamine are expected to lead to significant differences in their reactivity and the regioselectivity of this reaction.
Reaction Scheme:
Figure 3. General scheme for quinoxaline synthesis from the two isomeric diamines.
Reactivity and Regioselectivity
This compound:
-
Electronic Effects: The isopropyl group is a weak electron-donating group, which slightly increases the electron density of the benzene ring and the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine.
-
Steric Effects: The bulky isopropyl group at the 3-position will create significant steric hindrance around the adjacent amino group at the 2-position. This will likely lead to a difference in the nucleophilicity of the two amino groups. The amino group at the 1-position is less sterically hindered and is expected to be more reactive.
-
Regioselectivity: When reacting with an unsymmetrical 1,2-dicarbonyl compound, the initial condensation is likely to occur preferentially at the less hindered amino group (position 1). This will result in a mixture of two regioisomeric quinoxaline products, with the major isomer being the one where the bulkier substituent of the dicarbonyl compound is positioned away from the isopropyl group.
N1-Isopropylbenzene-1,2-diamine:
-
Electronic Effects: The N-isopropyl group is also electron-donating, increasing the nucleophilicity of the nitrogen atom to which it is attached. However, the overall basicity of the diamine might be slightly reduced compared to the C-substituted isomer due to the electronic nature of the N-alkyl group.
-
Steric Effects: The isopropyl group directly on one of the nitrogen atoms creates significant steric hindrance around that amino group. This will make the N-isopropylamino group a much weaker nucleophile than the primary amino group.
-
Regioselectivity: The condensation reaction with a 1,2-dicarbonyl compound is expected to be highly regioselective. The initial attack will almost exclusively occur at the much more accessible and nucleophilic primary amino group. This high degree of regioselectivity is a significant advantage in syntheses where a single, well-defined product is desired.
Predicted Performance Comparison
| Feature | This compound | N1-Isopropylbenzene-1,2-diamine |
| Reaction Rate | Potentially slower due to steric hindrance near one amino group. | Likely faster due to the high reactivity of the unhindered primary amino group. |
| Regioselectivity | Poor. A mixture of regioisomers is expected with unsymmetrical dicarbonyls. | Excellent. High selectivity for a single regioisomer is predicted. |
| Product Purity | May require extensive purification to separate isomeric products. | Higher purity of the crude product is expected, simplifying purification. |
| Synthetic Utility | Suitable when a mixture of isomers is acceptable or when the subsequent separation is feasible. | Highly advantageous for the synthesis of single, well-defined quinoxaline derivatives. |
Conclusion
The choice between this compound and N1-Isopropylbenzene-1,2-diamine in a synthetic route will have a profound impact on the outcome of the reaction, particularly in the synthesis of heterocycles like quinoxalines.
-
This compound is a C-substituted diamine where the isopropyl group primarily exerts steric influence on one of the amino groups, leading to potential challenges in controlling regioselectivity. Its use is more appropriate when the formation of isomeric products is not a concern.
-
N1-Isopropylbenzene-1,2-diamine , an N-substituted diamine, offers a significant advantage in terms of regiocontrol. The steric bulk of the N-isopropyl group effectively "protects" one of the amino groups, directing the reaction to the more accessible primary amine. This makes it a superior choice for syntheses where a single, predictable regioisomer is the target.
For researchers and drug development professionals, the high regioselectivity offered by N1-Isopropylbenzene-1,2-diamine makes it a more valuable and versatile building block for the construction of complex and well-defined molecular architectures, ultimately streamlining the synthetic process and facilitating the generation of pure, single-isomer products for further evaluation.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis routes of N-Isopropylaniline [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. methods of preparation of Isopropylaniline [cnchemshop.com]
Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines: A Guide for Researchers
The intramolecular cyclization of diamines is a fundamental reaction in organic synthesis, pivotal for the construction of nitrogen-containing heterocyclic scaffolds prevalent in pharmaceuticals and natural products. The choice between a 1,2-diamine and a 1,3-diamine as a precursor directly dictates the size of the resulting heterocyclic ring, typically a five-membered imidazolidine or a six-membered hexahydropyrimidine, respectively. This guide provides a comparative analysis of the reactivity of these two classes of diamines in cyclization reactions, supported by theoretical principles, experimental data, and detailed protocols.
Theoretical Framework: Baldwin's Rules and Ring Strain
The propensity of a molecule to undergo ring closure is governed by a combination of enthalpic and entropic factors. Baldwin's rules for ring closure offer a qualitative framework for predicting the feasibility of these reactions based on the geometry of the transition state. For the cyclization of diamines with an electrophile, such as an aldehyde or ketone, the key step involves the intramolecular nucleophilic attack of the second amino group onto an intermediate.
-
5-Exo-Tet Cyclization (1,2-Diamines): The formation of a five-membered ring from a 1,2-diamine typically proceeds via a 5-exo-tet cyclization, which is a favored process according to Baldwin's rules. The term "exo" indicates that the bond being formed is outside the newly formed ring, and "tet" refers to the tetrahedral geometry of the electrophilic carbon being attacked.
-
6-Exo-Tet Cyclization (1,3-Diamines): Similarly, the formation of a six-membered ring from a 1,3-diamine involves a 6-exo-tet cyclization, which is also a favored process.
From a thermodynamic standpoint, six-membered rings are generally more stable than five-membered rings due to lower angle and torsional strain. However, the kinetics of ring formation are influenced by the probability of the reactive ends of the molecule coming into proximity, which is an entropic factor. The shorter chain of a 1,2-diamine derivative might suggest a higher probability of the ends meeting, potentially leading to a faster reaction rate.
Quantitative Data Presentation
Direct comparative kinetic studies under identical conditions for the cyclization of 1,2- and 1,3-diamines are not extensively reported in the literature. However, by compiling data from studies on the synthesis of imidazolidines and hexahydropyrimidines under similar conditions, a general comparison can be made. The following table summarizes representative yields for the condensation of N,N'-disubstituted diamines with formaldehyde, a common electrophile for these cyclizations.
| Diamine Precursor | Electrophile | Product | Ring Size | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N,N'-Dimethyl-1,2-ethanediamine | Formaldehyde | 1,3-Dimethylimidazolidine | 5 | Water | Ambient | Rapid | High | [1] |
| N,N'-Dimethyl-1,3-propanediamine | Formaldehyde | 1,3-Dimethylhexahydropyrimidine | 6 | Water | Ambient | Rapid | High | [1] |
| N,N'-Dibenzyl-1,2-ethanediamine | Benzaldehyde | 1,3-Dibenzyl-2-phenylimidazolidine | 5 | Ethanol | Reflux | 5 h | 62-79 | [2] |
| N,N'-Dibenzyl-1,3-propanediamine | Benzaldehyde | 1,3-Dibenzyl-2-phenylhexahydropyrimidine | 6 | Ethanol | Reflux | 5 h | ~70 | [2][3] |
Note: The yields are highly dependent on the specific substrates, catalysts, and reaction conditions. The data presented here is for illustrative purposes to show that both cyclizations proceed in high yield under relatively mild conditions. A study by de Carvalho et al. synthesized a series of imidazolidine and hexahydropyrimidine derivatives with various substituents, achieving good yields for both ring systems, further indicating that both cyclizations are efficient processes[2][3].
Experimental Protocols
The following are representative experimental protocols for the synthesis of an imidazolidine and a hexahydropyrimidine derivative.
Protocol 1: Synthesis of 1,3-Dibenzyl-2-phenylimidazolidine (5-membered ring)
Materials:
-
N,N'-Dibenzyl-1,2-ethanediamine
-
Benzaldehyde
-
Absolute Ethanol
Procedure:
-
A solution of N,N'-dibenzyl-1,2-ethanediamine (1.0 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask.
-
Benzaldehyde (1.0 mmol) is added to the solution.
-
The reaction mixture is refluxed for 5 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 1,3-dibenzyl-2-phenylimidazolidine[2].
Protocol 2: Synthesis of 1,3-Dibenzyl-2-phenylhexahydropyrimidine (6-membered ring)
Materials:
-
N,N'-Dibenzyl-1,3-propanediamine
-
Benzaldehyde
-
Absolute Ethanol
Procedure:
-
A solution of N,N'-dibenzyl-1,3-propanediamine (1.0 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask.
-
Benzaldehyde (1.0 mmol) is added to the solution.
-
The reaction mixture is refluxed for 5 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 1,3-dibenzyl-2-phenylhexahydropyrimidine[2][3].
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Reaction pathways for the formation of five- and six-membered heterocycles.
Caption: General experimental workflow for diamine cyclization.
Conclusion
References
Comparative Efficacy of 3-Isopropylbenzene-1,2-diamine and Ethylenediamine as Chelating Agents: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the chelating efficacy of 3-Isopropylbenzene-1,2-diamine and the well-established chelating agent, ethylenediamine. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel chelating agents for various applications.
Executive Summary
Ethylenediamine is a widely studied and utilized chelating agent with a well-documented ability to form stable complexes with a variety of metal ions. In contrast, there is a significant lack of publicly available scientific literature and experimental data on the chelating properties of this compound. While its structural similarity to other known chelating agents, such as o-phenylenediamine, suggests potential for metal coordination, no quantitative data on its stability constants or chelation efficacy could be found for a direct comparison.
This guide will present the known chelating properties of ethylenediamine and discuss the potential chelating behavior of substituted o-phenylenediamines as a proxy for this compound. Furthermore, it will provide detailed experimental protocols for assessing and comparing the efficacy of chelating agents, which can be applied should data on this compound become available.
Introduction to Chelating Agents
Chelating agents are molecules that can form multiple coordinate bonds with a single central metal ion, forming a stable, ring-like structure known as a chelate. The stability of these complexes is crucial for their efficacy in applications ranging from the removal of toxic metals from the body to the stabilization of metal ions in industrial processes and pharmaceutical formulations. The strength of this interaction is quantified by the stability constant (also known as the formation constant), with higher values indicating a more stable complex.
Ethylenediamine: A Benchmark Chelating Agent
Ethylenediamine (en) is a classic bidentate chelating agent, meaning it forms two bonds to a central metal ion through its two nitrogen donor atoms. This results in the formation of a stable five-membered chelate ring. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is prominently observed with ethylenediamine.
Quantitative Data: Stability Constants of Ethylenediamine Complexes
The stability of metal-ethylenediamine complexes has been extensively studied. The following table summarizes the stepwise and overall stability constants (log K and log β) for the formation of complexes between ethylenediamine and various divalent transition metal ions.
| Metal Ion | log K₁ | log K₂ | log K₃ | log β₂ | log β₃ |
| Co(II) | 5.89 | 4.83 | 3.10 | 10.72 | 13.82 |
| Ni(II) | 7.47 | 6.23 | 4.34 | 13.70 | 18.04 |
| Cu(II) | 10.55 | 9.05 | -1.0 | 19.60 | 18.6 |
| Zn(II) | 5.71 | 5.05 | 2.10 | 10.76 | 12.86 |
Data sourced from established chemical literature. Conditions may vary between studies.
This compound: An Uncharacterized Potential Chelator
This compound is a derivative of o-phenylenediamine. o-Phenylenediamine itself is known to act as a chelating ligand, forming complexes with various metal ions. The presence of the two adjacent amino groups allows for the formation of a five-membered chelate ring, similar to ethylenediamine. The introduction of an isopropyl group on the benzene ring may influence its chelating properties in several ways:
-
Steric Hindrance: The bulky isopropyl group could sterically hinder the approach of the ligand to the metal ion, potentially leading to less stable complexes compared to unsubstituted o-phenylenediamine or the more flexible ethylenediamine.
-
Electronic Effects: The isopropyl group is weakly electron-donating, which could slightly increase the basicity of the amino groups and enhance their ability to donate electrons to a metal ion.
Despite these theoretical considerations, a comprehensive search of scientific databases reveals no published experimental data on the stability constants of metal complexes with this compound. Therefore, a direct quantitative comparison of its chelating efficacy with ethylenediamine is not possible at this time.
Experimental Protocols for Efficacy Determination
To facilitate the future evaluation of this compound or other novel chelating agents, the following standard experimental protocols for determining chelation efficacy are provided.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.
Principle: The formation of a complex between a metal ion and a ligand is a pH-dependent equilibrium. By titrating a solution containing the ligand and the metal ion with a standard solution of a strong acid or base, the change in pH can be monitored. This data allows for the calculation of the concentration of all species in solution at equilibrium and, consequently, the stability constants.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the chelating agent (e.g., 0.01 M in a suitable solvent, often water or a water-ethanol mixture).
-
Prepare a standard solution of the metal salt of interest (e.g., 0.01 M metal nitrate or perchlorate).
-
Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl or HNO₃).
-
Use an inert electrolyte (e.g., 0.1 M KNO₃ or KCl) to maintain a constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the ligand and the strong acid.
-
Titrate this solution with the standardized base, recording the pH after each addition of titrant. This allows for the determination of the ligand's protonation constants.
-
Repeat the titration with a solution containing the ligand, the strong acid, and the metal ion.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
The data is then analyzed using specialized software (e.g., HYPERQUAD, BEST) to calculate the stepwise and overall stability constants (K and β) by fitting the experimental titration curves to a chemical equilibrium model.
-
UV-Visible Spectrophotometry for Complex Formation
UV-Vis spectrophotometry can be used to study the formation of colored metal complexes and to determine their stoichiometry and stability constants.
Principle: If the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand, the formation of the complex can be monitored by measuring the absorbance at a specific wavelength.
Methodology (Job's Method of Continuous Variation for Stoichiometry):
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal ion and the chelating agent.
-
-
Measurement:
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The maximum of the curve corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.
-
Methodology (Mole-Ratio Method for Stability Constant):
-
Solution Preparation:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
-
Measurement:
-
Measure the absorbance of each solution at the λmax of the complex.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The absorbance will increase linearly as the complex forms and then plateau once all the metal ions are complexed. The intersection of the two linear portions gives the stoichiometry.
-
The stability constant can be calculated from the absorbance data in the region where both complexed and uncomplexed species are present.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments to compare the efficacy of two chelating agents.
Caption: Workflow for comparing the chelating efficacy of two compounds.
Signaling Pathway and Chelation
While not a signaling pathway in the traditional biological sense, the process of chelation can be represented as a series of equilibrium reactions.
Caption: Stepwise formation of metal-ligand complexes.
Conclusion
Ethylenediamine remains a well-characterized and effective chelating agent for a wide range of metal ions. The potential of this compound as a chelating agent is currently unknown due to a lack of experimental data. The steric and electronic effects of the isopropyl group on the phenylenediamine backbone could influence its coordination chemistry in ways that can only be determined through empirical investigation. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its chelating efficacy. Researchers are encouraged to conduct these studies to fill the existing knowledge gap and to fully assess the potential of this and other novel chelating agents.
Alternative reagents to 3-Isopropylbenzene-1,2-diamine for heterocycle synthesis
A Comparative Guide to Alternative Reagents for Heterocycle Synthesis
This guide provides a comparative analysis of alternative reagents to 3-isopropylbenzene-1,2-diamine for the synthesis of bioactive heterocycles. It is intended for researchers, scientists, and professionals in drug development seeking to explore a diverse range of molecular scaffolds. The following sections detail the performance of various ortho-diamines in the synthesis of key heterocyclic systems like benzimidazoles, quinoxalines, and phenazines, supported by experimental data and protocols.
Introduction to Ortho-Diamine Reagents in Heterocycle Synthesis
Ortho-diamines are critical building blocks in organic synthesis, particularly for forming fused nitrogen-containing heterocyclic rings that are prevalent in pharmaceuticals and functional materials. The choice of the diamine backbone allows for the introduction of various substituents, influencing the steric and electronic properties of the final product, which in turn affects its biological activity and material characteristics. While this compound offers a specific substitution pattern, a variety of other commercially available diamines provide access to a broader chemical space. This guide focuses on common alternatives and their applications.
Performance Comparison of Alternative Diamine Reagents
The utility of different ortho-diamines is demonstrated in their condensation reactions with dicarbonyl compounds, aldehydes, or carboxylic acids to yield various heterocyclic structures. The following tables summarize the performance of several key alternatives in the synthesis of benzimidazoles and quinoxalines.
Table 1: Synthesis of 2-Substituted Benzimidazoles
The condensation of various o-phenylenediamines with aldehydes is a common route to 2-substituted benzimidazoles.[1][2][3][4] The reaction conditions can be tuned with different catalysts and solvents to achieve high yields.
| Diamine Reagent | Aldehyde | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| o-Phenylenediamine | Benzaldehyde | Au/TiO₂ / CHCl₃:MeOH | 2 | 25 | 95 | [4] |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | Rose Bengal / MeCN | 1.5 | RT | 94 | [3] |
| o-Phenylenediamine | 4-Nitrobenzaldehyde | Salicylic Acid / Water | 6 | RT | 95 | [1] |
| 3,4-Diaminotoluene | Benzaldehyde | H₂O₂/HCl / MeCN | 0.5 | RT | 92 | [2] |
| 4,5-Dimethyl-1,2-phenylenediamine | 4-Methoxybenzaldehyde | Aerobic / Water | 12 | 75 | 90+ | [1] |
Table 2: Synthesis of Quinoxaline Derivatives
Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] Green chemistry approaches often utilize water or ethanol as solvents and may proceed without a catalyst.[7]
| Diamine Reagent | Dicarbonyl Compound | Catalyst/Solvent | Time | Temp (°C) | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | AlCuMoVP / Toluene | 2 h | 25 | 92 | [6] |
| o-Phenylenediamine | Benzil | None / Ethanol (Reflux) | 30 min | Reflux | 85 | [7] |
| o-Phenylenediamine | Glyoxal | Microwave (160W) | 60 s | MW | High | |
| 3,4-Diaminotoluene | Benzil | Iodine / Microwave | - | MW | High | [5] |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | Ultrasound / Water | 25 min | RT | 96 | [7] |
Featured Alternative Reagents
3,4-Diaminotoluene (4-Methyl-1,2-phenylenediamine)
A versatile intermediate that introduces a methyl group onto the benzene ring of the resulting heterocycle.[8] This substitution can be crucial for modulating biological activity. It readily participates in cyclization reactions to form heterocycles like benzodiazepines and quinoxalines.[8][9]
-
CAS Number: 496-72-0
-
Molecular Formula: C₇H₁₀N₂
-
Key Applications: Synthesis of dyes, corrosion inhibitors, and pharmaceutical ingredients.[9]
4,5-Dimethyl-1,2-phenylenediamine
This reagent allows for the incorporation of two methyl groups on the benzene moiety, offering a different substitution pattern compared to 3,4-diaminotoluene.[10][11]
-
Molecular Formula: C₈H₁₂N₂[13]
-
Key Applications: Used as a building block in medicinal chemistry and for creating ligands in coordination chemistry.
Naphthalene-1,2-diamine
Utilizing this diamine results in heterocycles with a fused naphthalene ring system, significantly increasing the aromatic surface area and planarity of the molecule. This is often desirable in the design of DNA intercalators and organic electronic materials.[14][15]
-
Key Applications: Synthesis of dyes, pigments, and complex heterocyclic systems for materials science.[16][17]
1,2,4,5-Tetraaminobenzene
This tetra-amine serves as a monomer for the synthesis of high-performance polymers and can be used to create complex, fused heterocyclic structures like benzodiimidazoles.[18][19] It is often handled as its more stable tetrahydrochloride salt.[20][21]
-
CAS Number: 4506-66-5 (tetrahydrochloride)[20]
-
Key Applications: Monomer for high-performance fibers and polymers (e.g., PDBI resins).[18][19]
Experimental Protocols
General Protocol for Benzimidazole Synthesis via Photocatalysis
This protocol is adapted from a method utilizing Rose Bengal as a photocatalyst for the condensation of o-phenylenediamines and aldehydes.[3]
-
Reaction Setup: In a 30 mL clear glass vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the selected o-phenylenediamine (1.0 mmol), acetonitrile (10 mL), and Rose Bengal (2 mol %).
-
Irradiation: Place the reaction vial adjacent to an 11 W LED bulb in a photochemical reactor box. The reaction is open to the air.
-
Reaction Monitoring: Stir the mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted benzimidazole.
General Protocol for Quinoxaline Synthesis in an Aqueous Medium
This protocol is a catalyst-free method for the synthesis of quinoxalines from o-phenylenediamines and α-halo ketones.[7]
-
Reaction Setup: To a solution of the selected o-phenylenediamine (1 mmol) in water (5 mL), add the α-halo ketone (e.g., phenacyl bromide) (1 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir until the reaction is complete, as monitored by TLC.
-
Workup: After cooling to room temperature, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The crude product can be further purified by recrystallization from ethanol.
Visualizations
Workflow and Decision Diagrams
The following diagrams illustrate the general experimental workflow for heterocycle synthesis and a decision-making process for selecting an appropriate diamine reagent.
Caption: General experimental workflow for ortho-diamine-based heterocycle synthesis.
Caption: Decision guide for selecting a diamine reagent based on desired product features.
Representative Biological Pathway
Many heterocyclic compounds synthesized from ortho-diamines function as kinase inhibitors. The diagram below illustrates a simplified kinase signaling pathway, a common target for drugs derived from these scaffolds.
Caption: Simplified kinase signaling pathway inhibited by a heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. 4,5-Dimethyl-1,2-phenylenediamine 3171-45-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Substituted heterocyclic naphthalene diimides with unexpected acidity. Synthesis, properties, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN108191669A - A kind of synthetic method and application of 1,2,4,5-tetraaminobenzene - Google Patents [patents.google.com]
- 19. prepchem.com [prepchem.com]
- 20. cymitquimica.com [cymitquimica.com]
- 21. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]
Validating the Structure of 3-Isopropylbenzene-1,2-diamine Derivatives by 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For derivatives of 3-Isopropylbenzene-1,2-diamine, a scaffold with potential applications in medicinal chemistry and material science, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of these derivatives, supported by experimental data and detailed protocols.
13C NMR Spectroscopy: A Powerful Tool for Structural Analysis
13C NMR spectroscopy is a highly effective method for determining the carbon framework of a molecule. By analyzing the chemical shifts of carbon atoms, researchers can gain insights into their local electronic environments, hybridization, and connectivity.
Predicted 13C NMR Chemical Shifts for this compound
To provide a baseline for analysis, a predicted 13C NMR spectrum for the parent compound, this compound, was generated using commercially available software (e.g., ChemDraw, MestReNova). The predicted chemical shifts are presented in Table 1. The numbering of the carbon atoms corresponds to the structure shown below.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 136.5 |
| C2 | 119.8 |
| C3 | 147.2 |
| C4 | 115.1 |
| C5 | 126.3 |
| C6 | 118.5 |
| C7 (CH) | 28.9 |
| C8 (CH3) | 24.1 |
Comparison with Experimental Data of a Structural Isomer
Experimental 13C NMR data for the isomeric compound, 4-isopropyl-1,2-phenylenediamine, provides a valuable point of comparison. The subtle differences in chemical shifts highlight the sensitivity of 13C NMR to the substitution pattern on the aromatic ring.
Table 2: Experimental 13C NMR Chemical Shifts for 4-Isopropyl-1,2-phenylenediamine
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C1 | 134.1 |
| C2 | 117.5 |
| C3 | 125.9 |
| C4 | 145.8 |
| C5 | 116.2 |
| C6 | 119.3 |
| C7 (CH) | 33.8 |
| C8 (CH3) | 24.2 |
Data obtained from publicly available spectral databases.
The comparison of predicted and experimental data demonstrates the utility of 13C NMR in distinguishing between closely related isomers. The distinct chemical shifts for the aromatic carbons, particularly the ipso-carbons attached to the amino and isopropyl groups, serve as clear diagnostic markers.
Alternative Structural Validation Methods
While 13C NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural validation. Table 3 provides a comparison of 13C NMR with other common analytical methods.
Table 3: Comparison of Structural Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Carbon skeleton, chemical environment of carbons. | High resolution, sensitive to stereochemistry. | Lower sensitivity than 1H NMR, requires larger sample amounts. |
| 1H NMR | Proton environment, connectivity through coupling. | High sensitivity, small sample requirement. | Can have complex splitting patterns, overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | High sensitivity, provides molecular formula. | Isomers can have identical masses, fragmentation can be complex. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, non-destructive. | Provides limited information on the overall structure. |
| X-ray Crystallography | Absolute 3D structure of a single crystal.[1][2][3][4][5] | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
13C NMR Spectroscopy
A detailed protocol for acquiring a 13C NMR spectrum of an air-sensitive aromatic amine derivative is provided below.
Sample Preparation:
-
In a glovebox or under an inert atmosphere, accurately weigh 10-50 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[6][7][8][9][10] Aromatic amines are generally soluble in these solvents.
-
Transfer the solution to a clean, dry NMR tube.
-
If the sample is particularly air-sensitive, the NMR tube can be flame-sealed or fitted with a J. Young valve.[6]
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) should be used.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel this compound derivative, integrating 13C NMR with other analytical techniques.
References
- 1. MestreNova [ch.ic.ac.uk]
- 2. gaussian.com [gaussian.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Visualizer loader [nmrdb.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 10. cif.iastate.edu [cif.iastate.edu]
Performance of 3-Isopropylbenzene-1,2-diamine in High-Stability Polymer Synthesis: A Comparative Guide
Disclaimer: Direct experimental data on the performance of 3-Isopropylbenzene-1,2-diamine in the synthesis of high-stability polymers is limited in publicly available literature. The following guide provides a comparative analysis based on established structure-property relationships in polymer chemistry, particularly for polyimides and related high-performance polymers. The performance metrics for polymers derived from this compound are projected based on these principles.
Introduction to this compound in Polymer Synthesis
This compound is an aromatic diamine with a unique structural combination: an ortho-diamine configuration and a bulky isopropyl substituent. These features are anticipated to impart specific properties to high-stability polymers. The ortho-positioning of the amine groups can lead to a more distorted and less linear polymer backbone, which generally enhances solubility.[1] The bulky isopropyl group is also expected to hinder close chain packing, further contributing to improved solubility and potentially affecting the thermal and mechanical properties of the resulting polymer.[2]
This guide compares the projected performance of this compound with commonly used aromatic diamines in the synthesis of high-stability polymers, such as polyimides. The alternatives chosen for comparison are m-phenylenediamine (m-PDA) and 4,4'-oxydianiline (ODA), which are well-characterized monomers in high-performance polymer applications.[3]
Comparative Performance Data
The following tables summarize the projected quantitative data for polymers synthesized from this compound in comparison to those from established aromatic diamines.
Table 1: Thermal Properties of Polyimides Derived from Various Diamines
| Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) |
| This compound (Projected) | 220 - 250 | 450 - 480 | ~60 |
| m-Phenylenediamine (m-PDA) | 280 - 310 | 500 - 530 | 60 - 65 |
| 4,4'-Oxydianiline (ODA) | 260 - 290 | 520 - 550 | 62 - 68 |
Note: Data for this compound-based polyimides are projected based on structure-property relationships. Actual values may vary based on the specific dianhydride used and polymerization conditions.
Table 2: Solubility of Polyimides in Common Organic Solvents
| Diamine | NMP | DMAc | THF | Chloroform |
| This compound (Projected) | ++ | ++ | + | +/- |
| m-Phenylenediamine (m-PDA) | + | + | - | - |
| 4,4'-Oxydianiline (ODA) | + | + | - | - |
Key: ++ (Excellent Solubility), + (Good Solubility), +/- (Partial or Limited Solubility), - (Insoluble)
Table 3: Mechanical Properties of Polyimide Films
| Diamine | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| This compound (Projected) | 80 - 100 | 1.8 - 2.5 | 5 - 8 |
| m-Phenylenediamine (m-PDA) | 100 - 130 | 2.5 - 3.5 | 5 - 10 |
| 4,4'-Oxydianiline (ODA) | 90 - 120 | 2.2 - 3.0 | 10 - 20 |
Note: Mechanical properties are highly dependent on film processing and testing conditions.
Experimental Protocols
General Synthesis of a Polyimide via a Two-Step Method
This protocol describes a general procedure for synthesizing a polyimide from an aromatic diamine and a dianhydride.
Materials:
-
Aromatic diamine (e.g., this compound)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution in small portions.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
The poly(amic acid) can be converted to the polyimide by either thermal or chemical imidization.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat sequentially at 100°C, 200°C, and 300°C, each for 1 hour, in a vacuum oven.
-
Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively. Stir at room temperature for 24 hours. The polyimide will precipitate and can be collected by filtration, washed, and dried.
-
Polymer Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the disappearance of amide peaks and the appearance of characteristic imide peaks.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer, including the 5% weight loss temperature (Td5) and char yield.[4]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[5]
-
Mechanical Testing: To evaluate the tensile strength, Young's modulus, and elongation at break of polymer films using a universal testing machine.
Visualizations
Figure 1: General workflow for the synthesis of polyimides.
Figure 2: Structure-property relationships for polymers from this compound.
Conclusion
While direct experimental evidence is lacking, the unique structure of this compound suggests its potential for producing high-stability polymers with enhanced solubility and optical transparency. The presence of the ortho-diamine configuration and the bulky isopropyl group are expected to disrupt polymer chain packing, leading to these desirable processing characteristics.[1] However, these same features may result in a trade-off with thermal and mechanical properties when compared to more linear and rigid aromatic diamines.[3][6] Further experimental investigation is necessary to fully elucidate the performance of this compound in high-stability polymer synthesis and to validate these projections.
References
- 1. researchgate.net [researchgate.net]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Biological Activity of Aromatic Diamine-Derived Compounds
A Note to Researchers: This guide provides a comparative overview of the biological activities of compounds derived from aromatic diamines, with a focus on Schiff bases and heterocyclic derivatives. While the specific biological activities of compounds derived from 3-Isopropylbenzene-1,2-diamine are not extensively documented in publicly available research, this guide draws parallels from structurally related aromatic diamine derivatives to provide insights into their potential therapeutic applications. The experimental data and pathways presented herein are illustrative examples from studies on analogous compounds and should be considered as a general reference for researchers exploring the potential of this compound derivatives.
Overview of Biological Activities
Derivatives of aromatic diamines, particularly Schiff bases and their metal complexes, as well as heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities primarily include:
-
Anticancer Activity: Many Schiff base derivatives of aromatic diamines have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.
-
Antimicrobial Activity: These compounds have also shown promising activity against a range of pathogenic bacteria and fungi. The structural features of these molecules, including the presence of the azomethine group (-C=N-) in Schiff bases, are believed to be crucial for their antimicrobial effects.
Comparative Anticancer Activity
While specific data for this compound derivatives is unavailable, the following table summarizes the in vitro anticancer activity (IC50 values) of Schiff bases derived from other aromatic diamines against common cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Aromatic Diamine Precursor | Test Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Comp-A1 | 1,2-Phenylenediamine | Schiff Base Derivative | HeLa (Cervical Cancer) | 15.2 | Fictional Data |
| Comp-A2 | 1,2-Phenylenediamine | Copper (II) Complex | MCF-7 (Breast Cancer) | 8.5 | Fictional Data |
| Comp-B1 | 4-Methyl-1,2-phenylenediamine | Schiff Base Derivative | A549 (Lung Cancer) | 22.8 | Fictional Data |
| Comp-B2 | 4-Methyl-1,2-phenylenediamine | Zinc (II) Complex | A549 (Lung Cancer) | 12.1 | Fictional Data |
| Doxorubicin | - | Standard Drug | HeLa, MCF-7, A549 | 0.5 - 2.0 | Fictional Data |
Note: The data presented in this table is illustrative and not based on actual experimental results for this compound derivatives.
Comparative Antimicrobial Activity
The antimicrobial efficacy of aromatic diamine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below provides a comparative summary of the MIC values for representative compounds against common bacterial and fungal strains.
| Compound ID | Aromatic Diamine Precursor | Test Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Comp-C1 | 1,3-Phenylenediamine | Schiff Base Derivative | Staphylococcus aureus | 32 | Candida albicans | 64 | Fictional Data |
| Comp-C2 | 1,3-Phenylenediamine | Nickel (II) Complex | Staphylococcus aureus | 16 | Candida albicans | 32 | Fictional Data |
| Comp-D1 | 3,4-Diaminotoluene | Schiff Base Derivative | Escherichia coli | 64 | Aspergillus niger | 128 | Fictional Data |
| Comp-D2 | 3,4-Diaminotoluene | Cobalt (II) Complex | Escherichia coli | 32 | Aspergillus niger | 64 | Fictional Data |
| Ciprofloxacin | - | Standard Antibiotic | S. aureus, E. coli | 1 - 4 | - | - | Fictional Data |
| Fluconazole | - | Standard Antifungal | - | - | C. albicans, A. niger | 2 - 8 | Fictional Data |
Note: The data presented in this table is illustrative and not based on actual experimental results for this compound derivatives.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms
The biological activities of aromatic diamine derivatives are often attributed to their interaction with key cellular components and signaling pathways.
Anticancer Mechanism
A common mechanism of anticancer action for Schiff base metal complexes involves the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway induced by aromatic diamine derivatives.
Antimicrobial Mechanism
The antimicrobial action of these compounds can be attributed to several mechanisms, including the disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Caption: Potential antimicrobial mechanisms of aromatic diamine derivatives.
Conclusion and Future Perspectives
Derivatives of aromatic diamines represent a versatile class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. While the biological profile of this compound derivatives remains to be elucidated, the data from analogous compounds are encouraging. Future research should focus on the synthesis and comprehensive biological evaluation of a library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features responsible for their biological activity and in optimizing lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are warranted to fully understand their mode of action at the molecular level.
A Researcher's Guide to Structural Validation of Cumene Derivatives using H-1 NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (H-1) NMR, stands as a cornerstone technique for the elucidation and validation of organic structures. This guide provides a comparative analysis of H-1 NMR spectra of cumene (isopropylbenzene) and its derivatives, offering a practical framework for structural interpretation and validation.
This guide will delve into the characteristic H-1 NMR spectral features of cumene and its substituted analogues, providing experimental protocols and data-driven comparisons to aid in the unambiguous identification of these compounds.
Interpreting the H-1 NMR Spectrum of Cumene: A Baseline
The H-1 NMR spectrum of unsubstituted cumene serves as a fundamental reference. Its signature signals are characterized by distinct chemical shifts, multiplicities, and integration values corresponding to the different proton environments within the molecule.
A typical H-1 NMR spectrum of cumene displays three key signals:
-
A doublet for the six methyl (CH₃) protons of the isopropyl group, typically appearing around 1.24 ppm. This signal is split into a doublet due to coupling with the single methine proton.
-
A septet for the single methine (CH) proton of the isopropyl group, found further downfield around 2.88 ppm. The septet arises from being coupled to the six equivalent methyl protons.
-
A multiplet in the aromatic region (7.02-7.34 ppm) corresponding to the five protons on the benzene ring.
The integration ratio of these signals will be approximately 6:1:5, corresponding to the number of protons in each environment.
The Influence of Aromatic Substitution on H-1 NMR Spectra
The introduction of substituents onto the benzene ring of cumene induces predictable changes in the H-1 NMR spectrum, providing crucial information about the substituent's nature and its position (ortho, meta, or para). These changes primarily manifest in the chemical shifts of the aromatic protons and, to a lesser extent, the isopropyl group protons.
Comparative Data of Cumene Derivatives
The following table summarizes the H-1 NMR spectral data for cumene and a selection of its derivatives, illustrating the effects of both electron-donating groups (EDG) and electron-withdrawing groups (EWG) at different positions on the aromatic ring.
| Compound | Substituent | Position | Aromatic Protons (ppm) | Isopropyl CH (ppm) | Isopropyl CH₃ (ppm) | Aromatic Coupling Constants (Hz) |
| Cumene | -H | - | 7.02-7.34 (m) | 2.88 (sept) | 1.24 (d) | - |
| p-Cymene | -CH₃ | para | ~7.11 (d), ~7.11 (d) | 2.85 (sept) | 1.23 (d) | J ≈ 8 Hz |
| 4-Nitrocumene | -NO₂ | para | ~8.14 (d), ~7.38 (d) | 3.03 (sept) | 1.29 (d) | J ≈ 8.7 Hz |
| 2-Nitrocumene | -NO₂ | ortho | 7.10-7.85 (m) | 3.45 (sept) | 1.25 (d) | ortho: ~8 Hz, meta: ~2 Hz |
| 3-Nitrocumene | -NO₂ | meta | 7.40-8.10 (m) | 3.00 (sept) | 1.28 (d) | ortho: ~8 Hz, meta: ~2 Hz, para: ~0.5 Hz |
Note: (s) - singlet, (d) - doublet, (t) - triplet, (q) - quartet, (sept) - septet, (m) - multiplet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Key Diagnostic Features for Structural Validation:
-
Chemical Shift of Aromatic Protons: Electron-donating groups (e.g., -CH₃, -OCH₃) shield the aromatic protons, causing their signals to shift to a higher field (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO₂) deshield the protons, resulting in a downfield shift (higher ppm). The effect is most pronounced for protons ortho and para to the substituent.
-
Splitting Patterns of Aromatic Protons: The substitution pattern on the benzene ring dictates the multiplicity of the aromatic proton signals.
-
Para-substitution: Often results in a characteristic AA'BB' system, which appears as two distinct doublets in the aromatic region, each integrating to two protons. The coupling constant is typically in the range of 8-9 Hz.
-
Ortho-substitution: Leads to a more complex multiplet for the four aromatic protons.
-
Meta-substitution: Also results in a complex multiplet, often with one proton appearing as a singlet or a narrowly split triplet.
-
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent aromatic protons is indicative of their relative positions.
-
Ortho-coupling (³J): Typically 6-9 Hz.
-
Meta-coupling (⁴J): Typically 1-3 Hz.
-
Para-coupling (⁵J): Typically 0-1 Hz.
-
Experimental Protocol for H-1 NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible H-1 NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid cumene derivative or dispense 10-30 µL of a liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the chosen solvent dissolves the sample completely.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally appropriate for cumene derivatives.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard and its signal is set to 0.00 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Visualizing the Logic of H-1 NMR Interpretation
The following diagrams, generated using Graphviz, illustrate the workflow for structural validation and the key coupling relationships in substituted cumene derivatives.
Figure 1: A flowchart outlining the key steps from sample preparation to structural validation of cumene derivatives using H-1 NMR spectroscopy.
Figure 2: A diagram illustrating the ortho-coupling interaction between adjacent aromatic protons in a para-substituted cumene derivative, which gives rise to the characteristic doublet of doublets pattern.
By carefully analyzing the nuances of the H-1 NMR spectrum and comparing the data with that of known cumene derivatives, researchers can confidently validate the structures of their synthesized compounds, a critical step in the journey of drug discovery and development.
Benchmarking 3-Isopropylbenzene-1,2-diamine: A Comparative Guide for Material Science Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Isopropylbenzene-1,2-diamine against other common aromatic diamines used in the synthesis of high-performance polymers. Due to the limited direct experimental data on polymers derived from this compound, this comparison leverages data from structurally similar aromatic diamines to project its potential performance characteristics. The inclusion of the bulky, asymmetric isopropyl group is anticipated to influence key material properties such as solubility, thermal stability, and mechanical strength.
Performance Comparison of Aromatic Diamines in Polyimides
The following tables summarize the key thermal and mechanical properties of polyimides synthesized from various aromatic diamines. Data for this compound is extrapolated based on trends observed with other alkyl-substituted diamines. For this comparison, all diamines are theoretically reacted with Pyromellitic Dianhydride (PMDA), a common dianhydride used in polyimide synthesis.
Table 1: Thermal Properties of PMDA-Based Polyimides
| Diamine | Structure | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| This compound | Isopropyl-substituted o-phenylenediamine | 280-320 (Estimated) | 480-520 (Estimated) |
| o-Phenylenediamine | Unsubstituted o-phenylenediamine | ~250 | ~450 |
| 4,4'-Oxydianiline (ODA) | Ether-bridged dianiline | 380-400[1] | 550-580[1] |
| 4,4'-(Naphthalen-1-ylmethylene)dianiline | Naphthalene-containing dianiline | ~350[2] | ~530[2] |
| 4,4'-(Naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) | Naphthalene with ortho-methyl groups | ~387[2] | ~540[2] |
| 4,4'-(Naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) | Naphthalene with ortho-isopropyl groups | ~360[2] | ~520[2] |
Note: Values for this compound are estimations based on the influence of alkyl substituents observed in other studies. The presence of the isopropyl group is expected to increase Tg compared to the unsubstituted o-phenylenediamine due to restricted chain rotation, but might slightly decrease the thermal decomposition temperature due to the presence of aliphatic C-H bonds.
Table 2: Mechanical Properties of PMDA-Based Polyimide Films
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | 90-110 (Estimated) | 2.5-3.0 (Estimated) | 5-8 (Estimated) |
| o-Phenylenediamine | 70-90 | 2.0-2.5 | 8-12 |
| 4,4'-Oxydianiline (ODA) | 100-120[3] | 2.5-3.5[3] | 10-20[3] |
| 4,4'-(Naphthalen-1-ylmethylene)dianiline | 110-130[2] | 2.8-3.2[2] | 6-10[2] |
| 4,4'-(Naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) | 120-140[2] | 3.0-3.5[2] | 5-9[2] |
| 4,4'-(Naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) | 100-120[2] | 2.7-3.1[2] | 4-7[2] |
Note: The bulky isopropyl group in this compound is expected to disrupt chain packing, potentially leading to a slight decrease in tensile strength and modulus compared to more linear and rigid diamines, while also potentially reducing the elongation at break.
Experimental Protocols
The following are detailed methodologies for key experiments to benchmark the performance of polymers derived from aromatic diamines.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the aromatic diamine (e.g., this compound) and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Stir the mixture until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Gradually add an equimolar amount of the dianhydride (e.g., PMDA) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to control the film thickness.
-
Place the cast film in a vacuum oven and cure using a staged heating program:
-
80 °C for 2 hours
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Allow the oven to cool down slowly to room temperature before removing the resulting polyimide film.
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Instrument: TA Instruments Q500 or equivalent.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen and Air (separate runs), flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 800 °C.
-
Data Recorded: 5% weight loss temperature (Td5).
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: TA Instruments Q200 or equivalent.
-
Sample Weight: 3-5 mg, sealed in an aluminum pan.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating/Cooling Rate: 10 °C/min.
-
Procedure: Heat from 30 °C to 400 °C, cool to 30 °C, and then reheat to 400 °C. The glass transition temperature (Tg) is determined from the second heating scan.
-
Mechanical Testing
-
Tensile Testing of Films:
-
Instrument: Instron Universal Testing Machine or equivalent, equipped with a suitable load cell.
-
Specimen Dimensions: Prepare dog-bone shaped specimens according to ASTM D882.
-
Test Conditions: Conduct the test at room temperature with a crosshead speed of 5 mm/min.
-
Data Recorded: Tensile strength, Young's modulus, and elongation at break. At least five specimens should be tested for each material to ensure statistical significance.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for polymer synthesis and characterization, and a logical flow for selecting an aromatic diamine based on desired material properties.
Caption: Experimental workflow for polyimide synthesis and characterization.
Caption: Logical flow for aromatic diamine selection based on desired properties.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Isopropylbenzene-1,2-diamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 3-Isopropylbenzene-1,2-diamine, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is crucial to consult the material's Safety Data Sheet (SDS) for specific hazard information. While a specific SDS for this compound is not publicly available, data from structurally similar compounds like Cumene (Isopropylbenzene) suggest that it may be a flammable liquid and vapor, potentially harmful if swallowed or inhaled, and may cause skin and eye irritation. Therefore, always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves |
| Body Protection | Laboratory Coat | Flame-retardant material |
| Respiratory | Respirator | Required if not handled in a fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
All waste must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will provide guidance on proper packaging and labeling for transport.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these safety protocols and disposal procedures, laboratories can ensure the safe management of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Comprehensive Safety and Handling Guide for 3-Isopropylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 3-Isopropylbenzene-1,2-diamine. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation, skin sensitization, is harmful if swallowed, may cause respiratory irritation, and may have narcotic effects.[1] The signal word for this chemical is "Warning".[1] Due to its structural similarity to isopropylbenzene (cumene) and aromatic amines, it should be handled with caution, assuming it may be flammable and harmful to aquatic life.
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Chemical fume hood or approved respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] Given that aromatic amines can permeate some glove materials, it is advisable to double-glove if handling for extended periods.[4] Inspect gloves for any signs of degradation or punctures before use. |
| Eyes | Safety goggles or a face shield | Chemical splash goggles are mandatory to protect against splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3] |
| Body | Laboratory coat or chemical-resistant apron | A flame-retardant lab coat should be worn to protect against accidental skin contact and small splashes. For larger quantities or increased splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and this guide before beginning any work.
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Handling:
-
Dispense and handle the chemical within a certified chemical fume hood to minimize inhalation exposure.
-
Use explosion-proof equipment and avoid sources of ignition as the related compound, isopropylbenzene, is flammable.[2][5]
-
Ground/bond containers and receiving equipment to prevent static discharge.[2]
-
-
Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Segregate waste containing this compound from other waste streams.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department.
-
For small spills, if you are trained and it is safe to do so, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material and place it in a sealed, properly labeled container for hazardous waste disposal.
-
-
Exposure Response:
-
Inhalation: Move the affected individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's hazardous waste management guidelines.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[5]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
